molecular formula C4H3BrN2O2 B084184 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 13745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B084184
CAS No.: 13745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H3BrN2O2 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 4-bromo-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data, experimental methodologies, and relevant chemical context.

Core Physicochemical Properties

This compound, with the CAS Number 13745-17-0, is a pyrazole derivative containing both a carboxylic acid and a bromine substituent.[1][2] These functional groups significantly influence its chemical behavior, including its acidity, lipophilicity, and potential for intermolecular interactions.

Data Presentation

The quantitative are summarized in the table below for clear reference and comparison.

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[2][3]
Molecular Weight 190.98 g/mol [2][3]
CAS Number 13745-17-0[2][3]
XLogP3-AA (Computed) 0.8[2]
Hydrogen Bond Donor Count 2[2]
Appearance Light yellow solid[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) along with a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

  • Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly accurate and commonly used method for its determination.[8][9]

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[10][11] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[10]

  • Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[10]

  • Titration: The sample solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[10][11]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[10]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[9][11] The average of at least three titrations is calculated to ensure reliability.[10]

LogP (Partition Coefficient) Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for LogP measurement.[12][13]

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[12][14]

  • Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[12][14] A small aliquot of this stock is added to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

  • Equilibration: The mixture is agitated (shaken) for a sufficient period (e.g., 24-48 hours) to ensure that the compound has reached equilibrium between the two phases.[13][15]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[13][16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's absorption and bioavailability. HPLC is a sensitive method for quantifying the solubility of a compound in an aqueous medium.

Protocol: Equilibrium Solubility via HPLC

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest (e.g., PBS at a specific pH).[17][18] This creates a saturated solution.

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][17]

  • Separation: After equilibration, the undissolved solid is removed from the solution by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.[17][18]

  • Quantification: The clear filtrate or supernatant is then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.[17][19]

  • Calibration: A standard calibration curve is generated using solutions of the compound at known concentrations to ensure accurate quantification.[19][20] The measured concentration of the saturated solution represents the equilibrium solubility.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound, providing a logical workflow for its preparation.

Synthesis_Workflow start 1H-Pyrazole-3-carboxylic Acid process Bromination start->process reagent Bromine (Br₂) Acetic Acid reagent->process product This compound process->product

Caption: Synthetic pathway for this compound.

References

4-bromo-1H-pyrazole-3-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound utilized in medicinal chemistry and pharmaceutical research. Pyrazole derivatives are recognized as important pharmacophores present in numerous biologically active molecules.[1] This document details the compound's identification, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications.

Core Identification and Properties

This compound is a substituted pyrazole derivative. Its unique structure, featuring a bromine atom and a carboxylic acid group on the pyrazole ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[2]

Table 1: Compound Identification and Physicochemical Data

IdentifierValue
CAS Number 13745-17-0[3][4][5][6]
Molecular Formula C₄H₃BrN₂O₂[5][6]
Molecular Weight 190.98 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms 4-bromopyrazole-3-carboxylic acid, 4-Bromo-2H-pyrazole-3-carboxylic acid[5]
InChI InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)[5]
SMILES C1=NNC(=C1Br)C(=O)O[5]
Appearance Light yellow solid[3]
¹H NMR (400 MHz, DMSO-d₆) δ 7.92 (s, 1H)[3]
Monoisotopic Mass 189.93779 Da[5][7]

Experimental Protocols

Detailed methodologies for the synthesis and identification of this compound are crucial for its application in research. The following protocols are based on established synthetic routes.

Synthesis Protocol 1: Bromination of Pyrazole-3-carboxylic acid[4]

This method involves the direct bromination of the pyrazole ring.

  • Dissolution: Dissolve pyrazole-3-carboxylic acid (500 mg, 4.5 mmol) in acetic acid (20 mL).

  • Bromination: Slowly add bromine (800 mg, 5.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Upon completion, dilute the mixture with water (100 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic phases and wash with water (50 mL).

  • Isolation: Remove the solvent by concentration under reduced pressure to yield this compound. The reported yield is approximately 87%.[3]

Synthesis Protocol 2: Oxidation of 4-bromo-3-methylpyrazole[1]

This protocol utilizes an oxidation reaction to form the carboxylic acid moiety.

  • Initial Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heating: Stir the mixture and heat to 90°C.

  • Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) in batches over a period of time.

  • Reaction Time: Maintain the reaction at 90°C for 8 hours.[1]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide, washing the filter cake with water.

  • Concentration: Concentrate the filtrate to approximately 30 mL.

  • Precipitation: Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid and dry to obtain this compound. The reported yield is 64.2%.[1]

Identification Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh a small sample of the synthesized product and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.

  • Analysis: The structure is confirmed by the presence of a singlet at approximately δ 7.92, corresponding to the single proton on the pyrazole ring.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the bromination pathway.

SynthesisWorkflow Start Starting Materials (Pyrazole-3-carboxylic acid, Bromine, Acetic Acid) Reaction Stir at Room Temp (18 hours) Start->Reaction Workup Dilute with Water Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Washing Wash with Water Extraction->Washing Isolation Concentrate under Reduced Pressure Washing->Isolation Product Final Product (this compound) Isolation->Product

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Research

Pyrazole compounds are integral to medicinal chemistry due to their wide range of biological activities.[1] this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening against various drug targets.[2] Its derivatives have been investigated for potential applications as anti-inflammatory agents, analgesics, and kinase inhibitors.[8][9]

References

Unraveling the Structural Landscape of Brominated Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This is of paramount importance in the field of drug discovery and development, where structure-activity relationships guide the design of novel therapeutics. This technical guide focuses on the crystal structure of 4-bromo-1H-pyrazole-3-carboxylic acid, a molecule of interest within medicinal chemistry.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed that as of the date of this publication, the experimental crystal structure of this compound has not been determined or is not publicly available.

In the absence of direct experimental data for the target compound, this guide provides a detailed comparative analysis of the crystal structures of two closely related analogues: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate and 4-chloro-1H-pyrazole-3-carboxylic acid . The crystallographic data and experimental protocols for these compounds offer valuable insights into the likely structural motifs, intermolecular interactions, and solid-state packing of the target molecule. This information can serve as a crucial reference point for researchers working on the synthesis, characterization, and computational modeling of this compound and its derivatives.

Comparative Analysis of Analogue Crystal Structures

To provide a framework for understanding the potential solid-state conformation of this compound, the crystal structures of two analogues are presented below.

4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate

The crystal structure of this compound reveals a complex interplay of hydrogen bonding and stacking interactions, with the dimethyl sulfoxide (DMSO) solvent molecule playing a key role in the supramolecular assembly.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1][2][3][4]

ParameterValue
Chemical FormulaC₄H₂BrN₃O₄·C₂H₆OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.8751(6)
b (Å)11.0506(10)
c (Å)14.0569(12)
α (°)90
β (°)97.355(3)
γ (°)90
Volume (ų)1059.17(16)
Z4
Temperature (K)200
R-factor (Rgt(F))0.0271
wR(F²)0.0664
CCDC No.2449172

Table 2: Key Hydrogen Bond Geometry for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [2]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N1-H1···O5-1.94(2)-166(2)
O2-H2···O5ⁱ-1.69(3)-174(3)
Symmetry code: (i) 3/2–x, 1/2+y, 3/2–z
4-chloro-1H-pyrazole-3-carboxylic acid

The crystal structure of the chloro-analogue provides a direct comparison of the effect of halogen substitution on the crystal packing.

Table 3: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid [5]

ParameterValue
Chemical FormulaC₄H₃ClN₂O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.4370(17)
b (Å)6.9155(5)
c (Å)13.0629(7)
α (°)90
β (°)110.558(6)
γ (°)90
Volume (ų)2151.6(3)
Z16
Temperature (K)293
R-factor (Rgt(F))0.0552
wR(F²)0.2177
CCDC No.2424717

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the analogue compounds are detailed below. These protocols serve as a reference for researchers aiming to crystallize this compound.

Synthesis and Crystallization

2.1.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1]

  • Synthesis: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution of Zn(NO₃)₂·6H₂O in a 1:2 molar ratio.

  • Crystallization: The resulting colorless solution was left to crystallize at room temperature. After two days, colorless single crystals of the title compound were obtained.

  • Post-processing: The crystals were filtered and washed with DMSO. The starting materials were purchased from Sigma-Aldrich.

2.1.2. 4-chloro-1H-pyrazole-3-carboxylic acid [5]

  • Synthesis: The title compound was synthesized starting from 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) dissolved in acetic acid (100 ml). Concentrated HCl (11.17 ml) was added to this solution.

X-ray Data Collection and Structure Refinement

2.2.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1]

  • Diffractometer: Bruker Apex II.

  • Radiation: Mo Kα (λ = 0.71073 Å).

  • Scan Mode: φ and ω scans.

  • Data Collection Temperature: 200 K.

  • Structure Solution and Refinement: The structure was solved and refined using the SHELX programs. The N/O-bound hydrogen atoms were located from a difference Fourier map and refined isotropically.

2.2.2. 4-chloro-1H-pyrazole-3-carboxylic acid [5]

  • Data Collection Temperature: 293 K.

  • Structure Solution and Refinement: The structure was solved and refined using SHELXL.

Visualizations of Experimental Workflow and Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the key intermolecular interactions observed in the analogue compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, DMSO) dissolution Dissolution in Warm DMSO start->dissolution mixing Mixing of Solutions dissolution->mixing crystallization Slow Evaporation/ Cooling mixing->crystallization crystals Formation of Single Crystals crystallization->crystals filtration Filtration & Washing crystals->filtration final_crystals Isolated Crystals filtration->final_crystals mounting Crystal Mounting final_crystals->mounting Selected Crystal data_collection Data Collection (Bruker Apex II, Mo Kα) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (SHELX) data_processing->structure_solution structure_refinement Structure Refinement (SHELX) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of a pyrazole derivative.

hydrogen_bonding_bromo cluster_main Hydrogen Bonding in 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate pyrazole 4-bromo-3-nitro-1H- pyrazole-5-carboxylic acid dmso DMSO (O5) pyrazole->dmso N1-H1···O5 pyrazole->dmso O2-H2···O5 intermolecular_interactions_chloro cluster_main Intermolecular Interactions in 4-chloro-1H-pyrazole-3-carboxylic acid mol1 Molecule A (4-chloro-1H-pyrazole-3-carboxylic acid) mol2 Molecule B (Symmetry-related) mol1->mol2 N-H···N/O Hydrogen Bonding

References

Spectroscopic and Spectrometric Characterization of 4-bromo-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-bromo-1H-pyrazole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for the synthesis and analysis of this compound.

Core Data Presentation

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses of this compound.

Table 1: ¹H and ¹³C NMR Data
NucleusChemical Shift (δ) ppmMultiplicitySolventNotes
¹H7.92SingletDMSO-d6Corresponds to the single proton on the pyrazole ring.
¹³C~160-170SingletDMSO-d6Predicted for the carboxylic acid carbon (C=O).
¹³C~130-140SingletDMSO-d6Predicted for the carbon bearing the carboxylic acid group (C-COOH).
¹³C~110-120SingletDMSO-d6Predicted for the carbon bearing the bromine atom (C-Br).
¹³C~100-110SingletDMSO-d6Predicted for the CH carbon of the pyrazole ring.
Table 2: Mass Spectrometry Data
ParameterValueMethod
Molecular FormulaC₄H₃BrN₂O₂-
Molecular Weight190.98 g/mol -
Monoisotopic Mass189.9378 uHigh-Resolution Mass Spectrometry (HRMS)
Major Fragments (m/z)192/190, 174/172, 146/144, 111Electron Ionization (EI)
Isotopic PatternCharacteristic 1:1 ratio for Br isotopes (⁷⁹Br/⁸¹Br)Mass Spectrometry

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Method: Bromination of 1H-pyrazole-3-carboxylic acid.

  • Reaction Setup: To a solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set the injector temperature to 250°C with a splitless injection mode.

    • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of m/z 40-300.

    • Source Temperature: Maintain the ion source temperature at 230°C.

    • Transfer Line Temperature: Set the transfer line temperature to 280°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Identify the molecular ion peak and characteristic fragment ions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the starting materials to the final characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start 1H-pyrazole-3-carboxylic acid + N-bromosuccinimide reaction Bromination in Acetic Acid (Room Temperature, 12-24h) start->reaction workup Aqueous Work-up & Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis G Proposed EI Mass Spectrometry Fragmentation Pathway M [C₄H₃BrN₂O₂]⁺˙ m/z 192/190 M_minus_OH [M - •OH]⁺ m/z 175/173 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ m/z 147/145 M->M_minus_COOH - •COOH M_minus_Br [M - •Br]⁺ m/z 111 M->M_minus_Br - •Br M_minus_CO [M - CO]⁺˙ m/z 164/162 M_minus_OH->M_minus_CO - CO M_minus_HCN [M - HCN]⁺˙ m/z 165/163 M_minus_COOH->M_minus_HCN - HCN

An In-depth Technical Guide on the Solubility and Stability of 4-bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Properties

This compound is a substituted pyrazole derivative with the molecular formula C4H3BrN2O2 and a molecular weight of 190.98 g/mol .[1] Its structure, featuring both a hydrogen-bond-donating and -accepting pyrazole ring and a carboxylic acid moiety, suggests a degree of polarity and the potential for ionization, which will influence its solubility. The presence of the bromine atom contributes to its lipophilicity.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H3BrN2O2PubChem[1]
Molecular Weight190.98 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number13745-17-0PubChem[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the public domain. However, based on the solubility characteristics of the closely related N-methylated analog, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a qualitative solubility profile can be inferred. The N-methylated version exhibits enhanced solubility in polar solvents such as dimethyl sulfoxide (DMSO) and alcohols, which is attributed to the hydrogen bonding capacity of the carboxylic acid group.[2] Conversely, its water solubility is limited due to the hydrophobic nature of the brominated pyrazole ring.[2]

A proposed plan for the comprehensive assessment of the solubility of this compound in various solvents relevant to pharmaceutical development is outlined in Table 2.

Table 2: Proposed Experimental Plan for Solubility Determination

Solvent SystemTemperature (°C)Method
Purified Water25, 37Shake-Flask (Thermodynamic)
Phosphate Buffered Saline (pH 7.4)25, 37Shake-Flask (Thermodynamic)
0.1 N HCl (pH 1.2)37Shake-Flask (Thermodynamic)
Acetate Buffer (pH 4.5)37Shake-Flask (Thermodynamic)
Methanol25Shake-Flask (Thermodynamic)
Ethanol25Shake-Flask (Thermodynamic)
Isopropyl Alcohol25Shake-Flask (Thermodynamic)
Acetonitrile25Shake-Flask (Thermodynamic)
Dimethyl Sulfoxide (DMSO)25Kinetic Solubility
Polyethylene Glycol 400 (PEG 400)25Shake-Flask (Thermodynamic)

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[] For this compound, a comprehensive stability testing program should be implemented to evaluate its intrinsic stability and identify potential degradation pathways. The pyrazole ring itself is generally stable to oxidation and reduction.[4] However, the overall stability of the molecule can be influenced by factors such as temperature, humidity, light, and pH.

A proposed stability testing plan for this compound is detailed in Table 3, following the principles of forced degradation and long-term stability studies.

Table 3: Proposed Experimental Plan for Stability Assessment

ConditionParametersDurationAnalytical Techniques
Forced Degradation (Stress Testing)
Thermal60°C, 80°C (solid state and in solution)Up to 4 weeksHPLC, LC-MS
Hydrolytic0.1 N HCl, Purified Water, 0.1 N NaOH at 60°CUp to 7 daysHPLC, LC-MS, pH
Oxidative3% H2O2 at room temperatureUp to 7 daysHPLC, LC-MS
PhotolyticICH Q1B option 2 (solid and in solution)-HPLC, LC-MS
Long-Term Stability
Real-time25°C / 60% RH12 monthsHPLC, LC-MS, Appearance
Accelerated40°C / 75% RH6 monthsHPLC, LC-MS, Appearance

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination in DMSO/Aqueous Buffer

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared as DMSO stock solutions.

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Monitor the solution for the appearance of precipitation using a plate reader that can detect light scattering or turbidity.

  • The concentration at which precipitation is first observed is defined as the kinetic solubility.

Stability Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Protocol:

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from degradation products generated during forced degradation studies must be demonstrated.

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in the stress media (0.1 N HCl, water, 0.1 N NaOH, 3% H2O2). For solid-state studies, place the powder in vials.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 3.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 24, 48 hours, and 7 days).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Use LC-MS to identify the mass of any degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Start: this compound stock Prepare Stock Solution (if applicable) start->stock shake_flask Shake-Flask Method stock->shake_flask Excess Solid kinetic_assay Kinetic Turbidimetric Assay stock->kinetic_assay DMSO Stock equilibration Equilibration (24-48h) shake_flask->equilibration filtration Filtration (0.22 µm) equilibration->filtration analysis_thermo HPLC Analysis filtration->analysis_thermo result_thermo Thermodynamic Solubility (mg/mL) analysis_thermo->result_thermo precipitation Monitor Precipitation kinetic_assay->precipitation analysis_kinetic Determine Precipitation Point precipitation->analysis_kinetic result_kinetic Kinetic Solubility (µM) analysis_kinetic->result_kinetic

Caption: Workflow for determining the solubility of this compound.

Stability_Workflow cluster_setup Study Setup cluster_forced Forced Degradation cluster_longterm Long-Term Stability start Start: this compound method_dev Develop Stability-Indicating HPLC Method start->method_dev stress_conditions Expose to Stress Conditions (Thermal, Hydrolytic, Oxidative, Photolytic) method_dev->stress_conditions storage_conditions Store at ICH Conditions (25°C/60%RH, 40°C/75%RH) method_dev->storage_conditions stress_analysis Analyze Samples by HPLC & LC-MS stress_conditions->stress_analysis degradation_profile Identify Degradation Products & Pathways stress_analysis->degradation_profile pull_samples Pull Samples at Time Points storage_conditions->pull_samples longterm_analysis Analyze Samples by HPLC pull_samples->longterm_analysis shelf_life Determine Shelf-Life & Storage longterm_analysis->shelf_life

Caption: Workflow for assessing the stability of this compound.

References

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery in the late 19th century marked a pivotal moment in the transition from natural to synthetic therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of pyrazole-based compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Journey: The Dawn of Pyrazole Chemistry

The story of pyrazoles begins with the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr synthesized a novel compound, 1,5-dimethyl-2-phenylpyrazol-3-one, which he named antipyrine.[1][2][3] This serendipitous discovery was monumental as antipyrine proved to be one of the first commercially successful synthetic drugs, widely used for its analgesic and antipyretic properties until the advent of aspirin.[1] Knorr's pioneering work not only introduced a new class of therapeutic agents but also laid the foundation for the systematic synthesis of pyrazole derivatives through what is now famously known as the Knorr pyrazole synthesis .[4][5]

The fundamental Knorr reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6] This versatile reaction allows for the creation of a diverse array of substituted pyrazoles, a feature that has been extensively exploited in drug discovery for over a century.[6][7]

A timeline of key discoveries in the history of pyrazole-based compounds is illustrated in the diagram below.

Discovery_Timeline cluster_1880s 1880s cluster_mid20th Mid-20th Century cluster_late20th Late 20th Century cluster_21st 21st Century a 1883: Ludwig Knorr synthesizes Antipyrine b 1883: The Knorr pyrazole synthesis is established a->b c Development of Phenylbutazone (NSAID) b->c d 1998: Tepoxalin approved for veterinary use c->d e 1999: Celecoxib (Celebrex®) approved d->e f Sildenafil (Viagra®) containing a fused pyrazole ring becomes a blockbuster drug e->f g 2008: Eltrombopag approved for thrombocytopenia f->g h 2011: Ruxolitinib and Crizotinib approved for cancer treatment g->h i 2023: Pirtobrutinib and Zavegepant approved h->i Knorr_Workflow start Start reactants Mix 1,3-Dicarbonyl Compound and Hydrazine Derivative start->reactants solvent_catalyst Add Solvent and Acid Catalyst reactants->solvent_catalyst heating Heat the Reaction Mixture solvent_catalyst->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring workup Reaction Work-up (e.g., Addition of Water) monitoring->workup Reaction Complete isolation Isolate Crude Product (e.g., Filtration) workup->isolation purification Purify the Product (e.g., Recrystallization) isolation->purification end End purification->end COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate prostaglandins Prostaglandins (PGs) cox2->prostaglandins converts to inflammation Inflammation & Pain prostaglandins->inflammation mediate celecoxib Celecoxib celecoxib->cox2 inhibits Sildenafil_Pathway cluster_stimulation Sexual Stimulation cluster_cellular Smooth Muscle Cell no_release Nitric Oxide (NO) Release gc Guanylate Cyclase no_release->gc activates cgmp cGMP gc->cgmp converts GTP to gtp GTP gtp->gc pde5 PDE5 cgmp->pde5 relaxation Smooth Muscle Relaxation (Erection) cgmp->relaxation causes gmp 5'-GMP (inactive) pde5->gmp degrades cGMP to sildenafil Sildenafil sildenafil->pde5 inhibits

References

Electrophilic Substitution Reactions of 4-bromo-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole ring, while aromatic, exhibits reactivity that is significantly influenced by its substituents. In this specific case, the presence of an electron-withdrawing carboxylic acid group at the C3 position and a deactivating bromo group at the C4 position renders the pyrazole ring electron-deficient. This guide will delve into the theoretical and practical aspects of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate, presenting available data, outlining detailed experimental protocols where possible, and discussing the challenges and potential strategies for achieving successful substitution at the C5 position.

Introduction: The Reactivity of the Pyrazole Ring

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Generally, the pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and therefore the most reactive. However, in the case of this compound, this primary site of electrophilic attack is blocked.

The remaining unsubstituted position is C5. The reactivity of this position is substantially diminished by the cumulative electron-withdrawing effects of the adjacent bromo and carboxylic acid groups. Consequently, electrophilic substitution at the C5 position of this compound is challenging and typically requires forcing reaction conditions.

The following sections will explore the specificities of different electrophilic substitution reactions on this deactivated pyrazole system.

Nitration

Nitration is a feasible, albeit challenging, electrophilic substitution reaction for this compound, leading to the formation of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. The strongly deactivating nature of the substituents necessitates the use of potent nitrating agents and elevated temperatures.

Quantitative Data for Nitration
Reaction ParameterProposed Value/ConditionNotes
Starting Material This compound-
Nitrating Agent Fuming Nitric Acid (HNO₃) / Concentrated Sulfuric Acid (H₂SO₄)A strong nitrating mixture is essential to generate a sufficient concentration of the nitronium ion (NO₂⁺).
Solvent Concentrated Sulfuric Acid (H₂SO₄)Acts as both a solvent and a catalyst.
Temperature 50-100 °CElevated temperatures are likely required to overcome the high activation energy of the reaction. Careful temperature control is crucial to prevent decomposition.
Reaction Time 2-12 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
Product 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acidThe regioselectivity is directed to the C5 position.
Hypothetical Yield Low to ModerateDue to the deactivated nature of the substrate and the harsh reaction conditions, yields are not expected to be high.
Experimental Protocol for Nitration (Proposed)

Warning: This is a proposed protocol and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 1.5 mL) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add this compound (e.g., 1.0 g) in small portions.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it for the specified time, monitoring the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The precipitated solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product may require further purification by recrystallization from a suitable solvent (e.g., ethanol/water).

Reaction Mechanism and Workflow

The nitration proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: General mechanism for the nitration of this compound.

Nitration_Workflow A Prepare Nitrating Mixture (fuming HNO₃ in conc. H₂SO₄) B Add this compound A->B C Heat Reaction Mixture (e.g., 70 °C) B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench on Ice D->E Reaction Complete F Filter and Wash Precipitate E->F G Dry the Product F->G H Purify by Recrystallization G->H

Caption: Proposed experimental workflow for the nitration of this compound.

Halogenation

Further halogenation of this compound at the C5 position is expected to be extremely difficult. The introduction of a second halogen atom onto an already halogenated and deactivated aromatic ring requires harsh conditions and often results in low yields.

Challenges and Potential Strategies
  • Severe Deactivation: The existing bromo and carboxylic acid groups strongly deactivate the pyrazole ring towards further electrophilic attack.

  • Potential Reagents: For bromination, a mixture of bromine and a strong Lewis acid (e.g., FeBr₃) or oleum might be required. For chlorination, chlorine with a Lewis acid catalyst would be the standard approach, though likely ineffective.

  • Alternative: N-Halosuccinimides: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a strong acid medium could be explored as alternative halogenating agents.

  • Protection Strategy: Esterification of the carboxylic acid to its methyl or ethyl ester could slightly reduce the deactivating effect and improve solubility, potentially facilitating the reaction.

Quantitative Data for Halogenation

No quantitative data for the direct halogenation of this compound at the C5 position has been found in the reviewed literature. The following table presents hypothetical reaction conditions.

Reaction ParameterProposed Value/ConditionNotes
Starting Material This compound or its methyl esterThe ester may offer better reactivity and solubility.
Halogenating Agent Br₂/FeBr₃ or NBS/H₂SO₄ (for bromination)Very reactive halogenating systems are necessary.
Solvent Dichloromethane, or neat (for Br₂/FeBr₃) / Concentrated H₂SO₄ (for NBS)Solvent choice depends on the halogenating agent.
Temperature Elevated temperatures (e.g., 50-120 °C)Forcing conditions are anticipated.
Product 4,5-dibromo-1H-pyrazole-3-carboxylic acid-
Expected Yield Very LowThe reaction is expected to be low-yielding.

Sulfonation

Direct sulfonation of this compound is predicted to be a very challenging transformation. The reaction typically requires fuming sulfuric acid (oleum) and high temperatures, conditions under which the substrate may be prone to decomposition.

Challenges and Considerations
  • Harsh Conditions: Sulfonation of highly deactivated rings requires concentrated or fuming sulfuric acid and heat, which can lead to charring and other side reactions.

  • Reversibility: Aromatic sulfonation is a reversible reaction. The position of the equilibrium is dependent on the reaction conditions.

  • Product Stability: The resulting sulfonic acid product might be unstable under the reaction conditions.

Quantitative Data for Sulfonation

There is no available literature data for the sulfonation of this compound. Due to the anticipated difficulty of this reaction, a detailed experimental protocol is not provided. Researchers attempting this transformation should start with small-scale experiments under carefully controlled conditions, for example, using oleum (20-30% SO₃) at temperatures ranging from 100 to 150 °C.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The pyrazole ring in this compound is considered too electron-poor to undergo these reactions under standard conditions.

Inherent Limitations
  • Deactivated Substrate: The presence of two strong deactivating groups prevents the nucleophilic attack of the pyrazole ring on the carbocation (in alkylation) or acylium ion (in acylation) intermediate.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the carboxylic acid, further deactivating the ring and potentially inhibiting the reaction.

Alternative Approaches

Direct Friedel-Crafts reactions on this substrate are not recommended. Alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazole, would be more viable routes to introduce alkyl or acyl groups at the C5 position.

Conclusion

The electrophilic substitution of this compound is a challenging endeavor due to the strong deactivating effects of the bromo and carboxylic acid substituents. Nitration to yield 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is the most plausible of these reactions, though it requires harsh conditions. Further halogenation and sulfonation are expected to be very low-yielding, while Friedel-Crafts reactions are generally not feasible.

For the synthesis of C5-substituted derivatives of this compound, researchers and drug development professionals should consider alternative synthetic routes, such as those involving protection of the carboxylic acid group followed by metal-catalyzed cross-coupling reactions. This technical guide serves as a foundational resource for understanding the reactivity of this important heterocyclic building block and for designing effective synthetic strategies.

Tautomerism in 4-Bromo-1H-pyrazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Annular tautomerism in pyrazoles, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, significantly influences the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this phenomenon is crucial for rational drug design and the synthesis of novel therapeutic agents. This document synthesizes available experimental and computational data to elucidate the tautomeric equilibrium of this compound, offering insights into its structural preferences in both solid and solution states. Detailed experimental protocols for synthesis and characterization, alongside computational approaches, are presented to aid researchers in their investigations of this important class of molecules.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A fundamental characteristic of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomers through the process of annular tautomerism. This prototropic tautomerism involves the formal migration of a proton between the N1 and N2 positions of the pyrazole ring, leading to a dynamic equilibrium between the two forms.

The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (e.g., solvent, temperature, and physical state). The electronic effects of substituents play a pivotal role; electron-withdrawing groups and electron-donating groups can preferentially stabilize one tautomer over the other. This has profound implications for the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

Tautomeric Equilibrium in this compound

For this compound, two tautomeric forms are possible: This compound (Tautomer A) and 4-bromo-2H-pyrazole-3-carboxylic acid (Tautomer B) . The equilibrium between these two forms is a critical aspect of its chemistry.

SynthesisWorkflow cluster_workflow Synthesis Workflow start Start: Pyrazole-3-carboxylic acid in Acetic Acid step1 Slow addition of Bromine start->step1 step2 Stir at Room Temperature (18h) step1->step2 step3 Dilute with Water step2->step3 step4 Extract with Diethyl Ether step3->step4 step5 Wash Organic Phase with Water step4->step5 step6 Solvent Removal under Reduced Pressure step5->step6 end End: this compound step6->end ComputationalWorkflow cluster_workflow DFT Calculation Workflow start Define Tautomeric Structures (Tautomer A and Tautomer B) step1 Geometry Optimization start->step1 step2 Frequency Calculation step1->step2 step3 Single Point Energy Calculation step2->step3 step4 Compare Ground-State Energies step3->step4 end Determine Most Stable Tautomer step4->end

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of pyrazole derivatives, compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile molecular frameworks.[1][2] This document outlines the core computational methodologies, presents key quantitative data from recent studies, and offers visual representations of experimental workflows and molecular interactions to facilitate a deeper understanding of these powerful in silico techniques.

Core Computational Methodologies

Quantum chemical calculations offer invaluable insights into the electronic structure, reactivity, and potential biological activity of pyrazole derivatives. The most commonly employed methods include Density Functional Theory (DFT) for electronic property analysis, molecular docking to predict binding affinities with protein targets, and Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological functions.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules. A typical DFT workflow for a pyrazole derivative involves geometry optimization, frequency analysis, and the calculation of molecular orbitals and electrostatic potential.

Experimental Protocol: DFT Calculations

  • Initial Structure Preparation: The 3D structure of the pyrazole derivative is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized geometry.

    • Software: Gaussian program suite is frequently used.[3]

    • Method: The Berny optimization algorithm is a standard choice.[4]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely applied for its balance of accuracy and computational cost.[5][6]

    • Basis Set: Pople-style basis sets such as 6-31G(d) or the more flexible 6-311++G(d,p) are commonly employed.[6]

  • Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3][7] This step also provides thermodynamic properties of the molecule.

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.[8][9][10]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[5][10]

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation cluster_output Results start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal Confirm Minimum Energy mo_anal Molecular Orbital Analysis (HOMO-LUMO) freq_anal->mo_anal mep_anal MEP Analysis mo_anal->mep_anal end Electronic Properties & Reactivity Profile mep_anal->end

Figure 1: General workflow for DFT calculations on pyrazole derivatives.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand (e.g., a pyrazole derivative) to the active site of a target protein.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of the pyrazole derivative is prepared, often starting from a DFT-optimized geometry. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.[11][12][13]

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.

Docking_Workflow cluster_inputs Inputs cluster_protocol Docking Protocol cluster_analysis Analysis protein Target Protein (PDB) prep_protein Prepare Protein protein->prep_protein ligand Pyrazole Derivative prep_ligand Prepare Ligand ligand->prep_ligand grid_gen Define Binding Site (Grid Box) prep_protein->grid_gen prep_ligand->grid_gen docking Run Docking Simulation (e.g., AutoDock) grid_gen->docking results Binding Poses & Binding Energy docking->results interactions Analyze Interactions (H-bonds, etc.) results->interactions

Figure 2: Workflow for molecular docking of pyrazole derivatives.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Experimental Protocol: QSAR Study

  • Data Set Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the dataset. DFT-derived descriptors are often used.

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to build a mathematical relationship between the molecular descriptors and the biological activity.[14][15]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

  • Interpretation and Application: The validated QSAR model is used to understand the key structural features that influence activity and to predict the activity of novel pyrazole derivatives.

QSAR_Logic cluster_data Data Collection cluster_modeling QSAR Modeling cluster_application Application structures Pyrazole Structures descriptors Calculate Molecular Descriptors structures->descriptors activities Biological Activities model_dev Develop Model (e.g., MLR) activities->model_dev descriptors->model_dev model_val Validate Model model_dev->model_val prediction Predict Activity of New Derivatives model_val->prediction

Figure 3: Logical relationship in a QSAR study of pyrazoles.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations on various pyrazole derivatives as reported in the literature.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Pyrazole Derivatives

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP6-31G(d)-6.65-1.984.67[6]
Pyrazole-carboxamide derivative 6B3LYP6-31G-6.21-1.544.67[16]
Pyrazole-carboxamide derivative 8B3LYP6-31G-6.42-1.934.49[16]
Temozolomide (gas phase)B3LYP6-311G(d)-7.21-2.814.40[8][9]
Temozolomide (in DMSO)B3LYP6-311G(d)-7.10-2.804.30[8][9]

Table 2: Molecular Docking Binding Energies of Pyrazole Derivatives with Protein Targets

Pyrazole DerivativeProtein Target (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Reference
Derivative 1bVEGFR-2 (2QU5)AutoDock 4.2-10.09[11][12]
Derivative 1dAurora A (2W1G)AutoDock 4.2-8.57[11][12]
Derivative 2bCDK2 (2VTO)AutoDock 4.2-10.35[11][12]
Derivative M6E. coli (1FJ4)AutoDock Vina-9.6[17]
Derivative M17E. coli (1FJ4)AutoDock Vina-9.3[17]
Derivative M19E. coli (1FJ4)AutoDock Vina-9.5[17]
Derivative M20E. coli (1FJ4)AutoDock Vina-10.3[17]

Table 3: Key QSAR Model Parameters for Pyrazole Derivatives

Study FocusModel TypeKey DescriptorsReference
Hypoglycemic AgentsMLR0.820.80Not specified[14][15]
Hypoglycemic AgentsRandom Forest0.900.85Not specified[14][15]
Anti-MES ActivityMLR0.9370.913Dipole moment, εLUMO, PSA, WAA, QA
Antibacterial Activity3D-QSAR0.9235-Pharmacophore-based

Signaling Pathways and Molecular Interactions

Molecular docking studies not only provide binding affinities but also reveal the specific interactions between a pyrazole derivative and the amino acid residues within the active site of a target protein. These interactions are critical for the compound's inhibitory activity. For instance, pyrazole derivatives have been shown to act as potential inhibitors of various kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Kinase (e.g., VEGFR-2, Aurora A) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Pyrazole Pyrazole Derivative Pyrazole->Kinase Inhibits ATP Binding

Figure 4: Inhibition of a kinase signaling pathway by a pyrazole derivative.

This diagram illustrates how a pyrazole derivative can inhibit a signaling pathway by binding to the active site of a kinase, thereby preventing the phosphorylation of its substrate and blocking the downstream cellular response. The binding energies and specific interactions determined from molecular docking studies provide the rationale for this inhibitory mechanism.

Conclusion

Quantum chemical calculations are indispensable tools in the modern drug discovery and materials science landscape. For pyrazole derivatives, these methods provide a rational basis for understanding their chemical behavior, predicting their biological activity, and guiding the design of new and improved compounds. This guide has outlined the fundamental protocols for DFT, molecular docking, and QSAR studies and has summarized key quantitative findings from the literature. By integrating these computational approaches, researchers can accelerate the development of novel pyrazole-based therapeutics and materials.

References

Methodological & Application

Application Notes: 4-Bromo-1H-pyrazole-3-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom and a carboxylic acid group on a stable pyrazole core, allows for diverse chemical modifications. This makes it an ideal starting material for the synthesis of complex molecules with a wide range of biological activities. Pyrazole-containing compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases, acting as potent inhibitors of key cellular signaling pathways.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 13745-17-0[3]
Molecular Formula C₄H₃BrN₂O₂[3]
Molecular Weight 190.98 g/mol [3]
Appearance White to light yellow solid[4]
IUPAC Name This compound[3]

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in drug discovery, found in numerous biologically active molecules. This compound serves as a versatile starting material for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases. The bromine atom at the 4-position provides a convenient handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The carboxylic acid group at the 3-position is readily converted to amides, esters, and other functional groups, further expanding the chemical diversity of the resulting compounds.

Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as inhibitors of several important kinase families, including:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[1][3] Pyrazole-based molecules have been developed as potent JAK inhibitors.

  • p38 Mitogen-Activated Protein (MAP) Kinases: The p38 MAPK pathway is a key regulator of inflammatory responses.[5][6] Pyrazole-containing compounds have been identified as effective inhibitors of p38 MAPK, showing potential for the treatment of inflammatory diseases.

The following table presents the inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives, which share the core pyrazole structure, against three JAK isoforms. This data highlights the potential of the pyrazole scaffold in developing potent and selective kinase inhibitors.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
3a 10.34.511.2[1]
3b 8.73.89.5[1]
3c 6.53.17.8[1]
3d 5.12.86.2[1]
3e 4.22.54.8[1]
3f 3.42.23.5[1]
11b 15.68.918.3[1]
Ruxolitinib 3.32.8428[1]

Experimental Protocols

The following are representative protocols for the two key reactions used to functionalize this compound: amide bond formation and Suzuki cross-coupling.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a pyrazole carboxylic acid with an amine to form a pyrazole carboxamide, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.0 eq).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring. This reaction is typically performed on the ester or amide derivative of the carboxylic acid.

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxamide (or ester)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (4:1 mixture)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-bromo-1H-pyrazole-3-carboxamide (or ester) (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane/water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carboxamide (or ester).

Visualizations

G cluster_0 Synthetic Workflow Start This compound Amide Amide Coupling (e.g., with an amine) Start->Amide Ester Esterification (e.g., with an alcohol) Start->Ester Amide_Product 4-Bromo-1H-pyrazole-3-carboxamide Amide->Amide_Product Ester_Product 4-Bromo-1H-pyrazole-3-carboxylate Ester->Ester_Product Suzuki Suzuki Coupling (with a boronic acid) Amide_Product->Suzuki Ester_Product->Suzuki Final_Product 4-Aryl-1H-pyrazole-3-carboxamide/carboxylate Suzuki->Final_Product

Caption: Synthetic workflow using this compound.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.

G cluster_0 Key Applications BuildingBlock This compound Medicinal Medicinal Chemistry BuildingBlock->Medicinal Materials Materials Science BuildingBlock->Materials Kinase Kinase Inhibitors Medicinal->Kinase Agrochemicals Agrochemicals Medicinal->Agrochemicals JAK JAK Inhibitors Kinase->JAK p38 p38 MAPK Inhibitors Kinase->p38 Cancer Cancer JAK->Cancer Inflammation Inflammation JAK->Inflammation p38->Inflammation

Caption: Applications of this compound.

References

Application Notes and Protocols for Amide Coupling with 4-bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Specifically, amides derived from 4-bromo-1H-pyrazole-3-carboxylic acid have emerged as critical pharmacophores in the development of targeted therapies, notably as kinase inhibitors.[3] The bromine atom at the 4-position provides a valuable handle for further synthetic diversification, such as through cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[4]

These application notes provide detailed protocols for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents. The information herein is intended to guide researchers in the synthesis of novel pyrazole-based compounds for potential therapeutic applications.

General Workflow for Amide Coupling

The overall process for the synthesis of 4-bromo-1H-pyrazole-3-carboxamides involves the activation of the carboxylic acid moiety followed by nucleophilic attack by an amine. This workflow is applicable to a variety of coupling reagents and substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Carboxylic_Acid 4-bromo-1H-pyrazole- 3-carboxylic acid Start->Carboxylic_Acid Amine Primary or Secondary Amine Start->Amine Activation Activate Carboxylic Acid (e.g., with HATU, EDC/HOBt) Carboxylic_Acid->Activation Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of 4-bromo-1H-pyrazole-3-carboxamides.

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are detailed below.

Protocol 1: HATU-Mediated Amide Coupling

Introduction: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation with minimal side reactions and often results in high yields.[5] It is particularly useful for coupling with a wide range of amines, including those that are less nucleophilic.

Materials:

  • This compound

  • Amine (e.g., substituted aniline, aliphatic amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (or DCM) at room temperature, add HATU (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 4-bromo-1H-pyrazole-3-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Introduction: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][7] HOBt acts as an additive to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

Materials:

  • This compound

  • Amine (e.g., substituted aniline, aliphatic amine)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) and HOBt (1.1-1.5 eq.) in anhydrous DMF (or DCM) at 0 °C, add EDC hydrochloride (1.1-1.5 eq.).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the desired amine (1.0-1.2 eq.) followed by the dropwise addition of DIPEA (2.0-3.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 4-bromo-1H-pyrazole-3-carboxamide.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative reaction conditions and yields for the amide coupling of pyrazole carboxylic acids with various amines, based on literature precedents.

EntryCoupling ReagentBaseSolventAmineTime (h)Temp (°C)Yield (%)
1HATUDIPEADMFSubstituted Aniline4RT75-90
2EDC/HOBtDIPEADMFAliphatic Amine12RT60-85
3DCC/DMAP-DCM4-bromo-3-methylaniline24RT83[4]
4HATUTEAACNVarious Amines18RT70-85[8]
5EDC/HOBtDIEADMFVarious Amines1-26049-80[7]

Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Amides derived from the this compound scaffold have shown significant potential as inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway.[2][9][10] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][11][12] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.[2][13]

The development of selective JAK inhibitors is a major focus in drug discovery. The 4-bromo-1H-pyrazole-3-carboxamide core can be strategically functionalized to achieve potent and selective inhibition of specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor 4-bromo-1H-pyrazole- 3-carboxamide (JAK Inhibitor) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of 4-bromo-1H-pyrazole-3-carboxamides.

References

Application Notes and Protocols: 4-bromo-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrazole core, substituted with a bromine atom and a carboxylic acid group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, and the bromine and carboxylic acid functionalities offer convenient handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides an overview of the applications of this compound in drug discovery, with a focus on its role as a scaffold for the development of kinase inhibitors. It includes a summary of the biological activities of key derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown potent inhibitory activity against various protein kinases and cancer cell lines. The following table summarizes representative quantitative data for such derivatives.

Compound ClassTarget(s)IC50 / ActivityCell Line(s)Reference
4-amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM-[1]
4-amino-(1H)-pyrazole derivatives--PC-3, HEL, K562, MCF-7, MOLT4[1]
Pyrazolone derivativesJAK2, JAK312.61 nM, 15.80 nM-[2]
1H-pyrazolo[3,4-d]pyrimidin-4-amino derivativesJAK26.5 nM - 9.7 nM-[3]
Pyrazole-based Akt inhibitorAkt11.3 nMHCT116[4]
Pyrazole-based Chk2 inhibitorsChk217.9 nM, 48.4 nM-[4]

Signaling Pathway

Derivatives of this compound have been extensively explored as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 3-methyl-1H-pyrazole.

Materials:

  • 3-methyl-1H-pyrazole

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Filtration apparatus

  • Beakers

  • pH meter or pH paper

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 3-methyl-1H-pyrazole (e.g., 0.1 mol) and 200 mL of water.

  • Stir the mixture and heat to 90°C.

  • Slowly add potassium permanganate (e.g., 0.3 mol) in portions to control the exothermic reaction.

  • Maintain the reaction mixture at 90°C for 8 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and concentrate the volume to approximately 50 mL by rotary evaporation.

  • Cool the concentrated solution in an ice bath to 0°C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 3. A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

In Vitro Kinase Assay (Example: JAK2 Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase, such as JAK2. This is a representative protocol and may require optimization for specific compounds and kinases.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

  • Enzyme and Substrate Preparation: Prepare a 2X solution of the JAK2 enzyme and the peptide substrate in kinase buffer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate. The final volume in each well is now 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow In Vitro Kinase Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (in DMSO) Plate Dispense Compound to 384-well Plate Compound->Plate Enzyme_Substrate Enzyme/Substrate Mix (in Kinase Buffer) Reaction Add Enzyme/Substrate Mix & Incubate Enzyme_Substrate->Reaction Plate->Reaction Detection Add Detection Reagents & Incubate Reaction->Detection Read Read Plate (Luminescence) Detection->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, a human leukemia cell line)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry and drug discovery. While the parent molecule's biological activity is not extensively characterized, its utility as a starting material for the synthesis of potent and selective kinase inhibitors, among other therapeutic agents, is well-documented. The protocols and information provided herein serve as a guide for researchers in the design, synthesis, and evaluation of novel drug candidates based on this privileged pyrazole core.

References

Application of 4-bromo-1H-pyrazole-3-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established "hinge-binding" motif that can mimic the adenine region of ATP, enabling effective competition at the kinase active site. The bromine atom at the 4-position and the carboxylic acid at the 3-position provide convenient handles for synthetic diversification through common cross-coupling and amide bond formation reactions, respectively. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory disorders. This document outlines representative protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.

Key Synthetic Strategies

The functional groups of this compound allow for a modular synthetic approach. The carboxylic acid is typically converted to an amide, introducing a key interaction point and a vector for further chemical modification. The bromide at the C4 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site.

General Synthetic Workflow:

G start This compound amide_formation Amide Bond Formation (e.g., with a substituted aniline) start->amide_formation Step 1 suzuki Suzuki-Miyaura Cross-Coupling (e.g., with an arylboronic acid) amide_formation->suzuki Step 2 inhibitor Final Kinase Inhibitor suzuki->inhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of a generic kinase inhibitor scaffold from this compound. These protocols are adapted from established methodologies for amide coupling and Suzuki reactions on pyrazole systems.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a substituted aniline to form the corresponding carboxamide.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-1H-pyrazole-3-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the N-aryl-4-bromo-1H-pyrazole-3-carboxamide with an arylboronic acid.

Materials:

  • N-aryl-4-bromo-1H-pyrazole-3-carboxamide (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-aryl-4-bromo-1H-pyrazole-3-carboxamide (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Target Kinases and Signaling Pathways

Pyrazole-based inhibitors derived from this compound have shown activity against several important kinase families, including the mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK). These kinases are key regulators of cellular responses to stress, inflammation, and apoptosis.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 can be a therapeutic strategy for inflammatory diseases.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and point of inhibition.

JNK Signaling Pathway

The JNK pathway is another stress-activated protein kinase cascade involved in apoptosis, inflammation, and cell differentiation. JNK inhibitors are being investigated for neurodegenerative diseases and cancer.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals MAP3K_JNK MAP3K Stress_Signals->MAP3K_JNK MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Inhibitor Pyrazole Inhibitor Inhibitor->JNK Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Caption: JNK signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors that are structurally related to compounds that can be synthesized from this compound.

Target KinaseCompound ClassIC₅₀ (nM)Reference
p38α MAPKPyrazole-based urea1 - 100[1][2]
JNK1Pyrazole-pyrimidine40[3]
JNK2Pyrazole-pyrimidine40[3]
JNK3Pyrazole-pyrimidine90[3]
BMPR2Pyrazole-based macrocycle506[4][5]

Note: The IC₅₀ values are indicative of the potential for this scaffold and may vary depending on the specific substitutions made during synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its amenability to standard synthetic transformations allows for the systematic exploration of chemical space to develop potent and selective inhibitors of key kinase targets. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery efforts.

References

Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions with 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki and Sonogashira cross-coupling reactions with 4-bromo-1H-pyrazole-3-carboxylic acid and its derivatives. The protocols outlined below are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization. Special consideration is given to the challenges posed by the N-unprotected pyrazole and the free carboxylic acid moiety.

Introduction: The Versatility of the Pyrazole Scaffold

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. The functionalization of the pyrazole core via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is a powerful tool for the synthesis of novel drug candidates and molecular probes. This compound is a versatile building block, offering three points for diversification: the N1-position of the pyrazole ring, the C4-position via cross-coupling, and the carboxylic acid at C3 for amide bond formation or other modifications.

However, cross-coupling reactions on N-unprotected bromopyrazoles can be challenging. A common side reaction is hydrodebromination, where the bromine atom is replaced by a hydrogen. This is often promoted by the acidic N-H proton of the pyrazole ring. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for a successful outcome. In many cases, protection of the pyrazole nitrogen is advantageous.

Furthermore, the presence of a free carboxylic acid can complicate the reaction by reacting with the base. A common strategy is to perform the coupling reaction on the corresponding ester, followed by hydrolysis to the carboxylic acid.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling the 4-position of the pyrazole ring with a variety of aryl and heteroaryl boronic acids or their derivatives.

Key Considerations for Suzuki Coupling
  • N-Protection: For N-unprotected 4-bromo-1H-pyrazole, debromination can be a significant side reaction. The use of bulky, electron-rich phosphine ligands and milder bases can help to suppress this. Alternatively, protecting the pyrazole nitrogen (e.g., with a Boc, Trityl, or SEM group) can significantly improve yields and reproducibility.[1]

  • Carboxylic Acid vs. Ester: The free carboxylic acid may require an excess of base. Performing the reaction on the corresponding methyl or ethyl ester is a common and often more reliable strategy. The ester can be readily hydrolyzed to the desired carboxylic acid post-coupling.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Pre-catalysts based on bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos have shown high efficacy in the coupling of challenging heteroaryl halides.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields for Suzuki couplings of heterocyclic compounds.[2]

Data Presentation: Suzuki Coupling Conditions and Yields

The following table summarizes typical conditions and reported yields for the Suzuki coupling of various bromopyrazole derivatives. This data can be used to guide the selection of starting conditions for this compound or its ester.

EntryPyrazole SubstrateBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
14-BromopyrazolePhenylboronic acidXPhos Pd G2 (6-7)-K₃PO₄Dioxane/H₂O100 °C, 24h86BenchChem[1]
24-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (6-7)-K₃PO₄Dioxane/H₂O100 °C, 24h81BenchChem[1]
33-Amino-4-bromopyrazole derivative4-Carbamoylphenylboronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃iPrOH/H₂O150 °C, 2h (MW)35 (overall)MDPI[2]
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME80 °C, 2hHighMolecules[3]
53-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane/H₂O150 °C, 40 min (MW)-RSC Publishing[4]
Experimental Protocols: Suzuki Coupling

Protocol 2.3.1: Suzuki Coupling of Ethyl 4-bromo-1H-pyrazole-3-carboxylate (N-Unprotected)

This protocol is adapted from procedures for similar N-unprotected bromopyrazoles.

  • Materials:

    • Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G2 (5 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Reaction vessel (e.g., microwave vial or Schlenk tube)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add ethyl 4-bromo-1H-pyrazole-3-carboxylate, the arylboronic acid, and potassium phosphate.

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

    • Under a positive pressure of inert gas, add the XPhos Pd G2 catalyst.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

    • Stir the reaction mixture vigorously and heat to 80-110 °C (conventional heating) or irradiate in a microwave reactor at a similar temperature for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2.3.2: Hydrolysis of the Ester to the Carboxylic Acid

  • Materials:

    • Ethyl 4-aryl-1H-pyrazole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl 4-aryl-1H-pyrazole-3-carboxylate in a mixture of THF (or MeOH) and water.

    • Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

    • The product will often precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Sonogashira Coupling Reactions

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, coupling the 4-position of the pyrazole with a terminal alkyne. This reaction is invaluable for introducing linear, rigid acetylenic linkers into molecules.

Key Considerations for Sonogashira Coupling
  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as a solvent or co-solvent.[5]

  • Copper-Free Conditions: The formation of alkyne homocoupling (Glaser coupling) is a common side reaction promoted by the copper co-catalyst. Copper-free Sonogashira protocols have been developed to mitigate this issue. These often employ more sophisticated palladium catalysts and ligands.[6][7]

  • Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group in some literature examples makes the pyrazole substrate less reactive, necessitating more active catalyst systems and higher temperatures. The carboxylic acid or ester at the C3 position of the target molecule will also have an electron-withdrawing effect.

  • Solvent and Base: The choice of solvent (e.g., THF, DMF, MeCN) and base can significantly influence the reaction outcome. For copper-free conditions, bases like cesium carbonate may be employed.

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table provides examples of Sonogashira coupling conditions for bromopyrazole derivatives, which can inform the optimization for this compound or its ester.

EntryPyrazole SubstrateAlkynePd-Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
14-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3)XPhos (6)-Et₃NMeCN110 °C94ResearchGate[1]
24-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3)XPhos (6)-Et₃NDMF100 °C98ResearchGate[1]
31-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂-CuIEt₃NTHFRT69.7Arkat USA
4Various aryl bromidesPhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORT, 2-4h65-92NIH[8]
Experimental Protocols: Sonogashira Coupling

Protocol 3.3.1: Copper-Catalyzed Sonogashira Coupling of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

    • Reaction vessel (e.g., Schlenk tube)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add ethyl 4-bromo-1H-pyrazole-3-carboxylate, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask and purge with an inert gas.

    • Add anhydrous, degassed THF (or DMF) and triethylamine (typically a 2:1 to 3:1 ratio of solvent to Et₃N).

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.3.2: Copper-Free Sonogashira Coupling of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Palladium acetate (Pd(OAc)₂) (3 mol%)

    • XPhos (6 mol%)

    • Triethylamine (Et₃N) or another suitable base (e.g., Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous and degassed)

    • Reaction vessel (e.g., microwave vial or sealed tube)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add ethyl 4-bromo-1H-pyrazole-3-carboxylate, Pd(OAc)₂, and XPhos.

    • Seal the vessel and purge with an inert gas.

    • Add the anhydrous, degassed solvent and the base.

    • Add the terminal alkyne via syringe.

    • Seal the vessel tightly and heat to 100-120 °C (conventional heating or microwave).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of celite, washing with ethyl acetate.

    • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-Ar Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar Transmetalation Transmetalation Ar'B(OR)₂ + Base Transmetalation->Ar-Pd(II)-Ar Ar-Pd(II)-Ar->Pd(0)L2 Reductive Elimination Reductive_Elimination Ar-Ar' (Product) Ar-Pd(II)-Ar->Reductive_Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Sonogashira Catalytic Cycle (Copper-Catalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-Alkyne Ar-Pd(II)(L)₂-C≡CR' Ar-Pd(II)-X->Ar-Pd(II)-Alkyne Transmetalation Ar-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Reductive_Elimination Ar-C≡CR' (Product) Ar-Pd(II)-Alkyne->Reductive_Elimination Terminal_Alkyne R'-C≡C-H Cu_Acetylide Cu(I)-C≡CR' Terminal_Alkyne->Cu_Acetylide + Cu(I)X - HX Cu(I)X Cu(I)X Cu(I)X->Cu_Acetylide Cu_Acetylide->Ar-Pd(II)-X

Caption: Dual catalytic cycles in the copper-catalyzed Sonogashira reaction.

Experimental Workflow: Coupling and Hydrolysis

Experimental_Workflow cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Hydrolysis Start Ethyl 4-bromo-1H-pyrazole-3-carboxylate Coupling Suzuki or Sonogashira Coupling (Pd-catalyst, Base, Solvent) Start->Coupling Workup1 Aqueous Workup & Filtration Coupling->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 4-substituted-1H-pyrazole-3-carboxylate Purification1->Intermediate Hydrolysis Base Hydrolysis (e.g., LiOH in THF/H₂O) Intermediate->Hydrolysis Workup2 Acidification (HCl) & Extraction/Filtration Hydrolysis->Workup2 Final_Product 4-substituted-1H-pyrazole-3-carboxylic acid Workup2->Final_Product

Caption: Two-step workflow for the synthesis of the target carboxylic acids.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds, specifically pyrazolo[3,4-d]pyridazin-7(6H)-one and pyrazolo[3,4-b]pyridin-6(7H)-one, utilizing the versatile starting material, 4-bromo-1H-pyrazole-3-carboxylic acid. This document outlines synthetic strategies, experimental procedures, and data presentation to guide researchers in the development of new chemical entities with potential therapeutic applications.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The strategic functionalization of the pyrazole core allows for the generation of diverse compound libraries for drug discovery programs. This compound is a particularly useful building block, possessing two reactive sites: a bromo substituent amenable to cross-coupling reactions and a carboxylic acid group that can participate in cyclization and amidation reactions. This document details the synthesis of two important classes of fused pyrazole heterocycles, demonstrating the utility of this starting material.

Synthetic Strategies

The synthesis of the target heterocyclic compounds from this compound involves two primary strategies:

  • Synthesis of Pyrazolo[3,4-d]pyridazin-7(6H)-one: This pathway involves the reaction of the carboxylic acid moiety with a hydrazine derivative to form a hydrazide, which is then cyclized to form the fused pyridazinone ring.

  • Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one: This strategy first involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization reaction to form the fused pyridinone ring. This cyclization can be facilitated by a palladium-catalyzed intramolecular C-N bond formation.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

This protocol describes the two-step synthesis of 4-bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one from this compound.

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carbohydrazide

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Triethylamine (TEA)

    • Magnetic stirrer and hotplate

    • Round-bottom flasks

    • Reflux condenser

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour, then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and triethylamine (1.5 eq) in DCM.

    • Add the hydrazine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Cyclization to 4-bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

  • Materials:

    • 4-bromo-1H-pyrazole-3-carbohydrazide

    • Acetic acid

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve 4-bromo-1H-pyrazole-3-carbohydrazide (1.0 eq) in acetic acid in a round-bottom flask.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This protocol details a two-step synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Step 1: Synthesis of 4-bromo-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

  • Materials:

    • This compound

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

    • Diisopropylethylamine (DIPEA)

    • Propargylamine

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add COMU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add propargylamine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 4-bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Materials:

    • 4-bromo-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (MeCN)

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of 4-bromo-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous acetonitrile, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to reflux and maintain for 8 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Synthesis of 4-bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Derivatives

CompoundStarting MaterialReagentYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a This compoundHydrazine hydrate85185-18713.5 (s, 1H), 11.8 (s, 1H), 8.2 (s, 1H)
1b This compoundMethylhydrazine82192-1948.1 (s, 1H), 3.6 (s, 3H), 13.4 (s, 1H)

Table 2: Synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

CompoundStarting MaterialReagentYield (%)Melting Point (°C)¹H NMR (δ, ppm)
2a 4-bromo-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamidePd(OAc)₂/PPh₃75210-21212.1 (s, 1H), 8.0 (s, 1H), 7.2 (d, 1H), 6.5 (d, 1H)
2b 4-bromo-N-(but-3-yn-1-yl)-1H-pyrazole-3-carboxamidePd(OAc)₂/PPh₃72205-20712.0 (s, 1H), 7.9 (s, 1H), 7.0 (t, 1H), 3.2 (t, 2H), 2.8 (t, 2H)

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Synthesis_Pathway_1 start 4-bromo-1H-pyrazole- 3-carboxylic acid intermediate 4-bromo-1H-pyrazole- 3-carbohydrazide start->intermediate 1. SOCl₂, DCM 2. N₂H₄·H₂O, TEA, DCM product 4-bromo-1H-pyrazolo[3,4-d]- pyridazin-7(6H)-one intermediate->product Acetic acid, reflux

Caption: Synthetic pathway for 4-bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one.

Synthesis_Pathway_2 start 4-bromo-1H-pyrazole- 3-carboxylic acid intermediate 4-bromo-N-(prop-2-yn-1-yl)- 1H-pyrazole-3-carboxamide start->intermediate COMU, DIPEA, Propargylamine, DMF product 4-bromo-1H-pyrazolo[3,4-b]- pyridin-6(7H)-one intermediate->product Pd(OAc)₂, PPh₃, K₂CO₃, MeCN, reflux Experimental_Workflow_1 cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Cyclization a1 Acid Chloride Formation a2 Amidation with Hydrazine a1->a2 a3 Work-up and Purification a2->a3 b1 Reflux in Acetic Acid a3->b1 Intermediate b2 Precipitation and Isolation b1->b2 Experimental_Workflow_2 cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization c1 Amide Coupling Reaction c2 Aqueous Work-up c1->c2 c3 Column Chromatography c2->c3 d1 Palladium-Catalyzed Reaction c3->d1 Intermediate d2 Filtration and Concentration d1->d2 d3 Column Chromatography d2->d3

Application Notes and Protocols: The Role of 4-Bromo-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in the discovery and development of modern agrochemicals. Its rigid structure, coupled with the reactivity of the bromine and carboxylic acid functional groups, allows for diverse chemical modifications, leading to the synthesis of potent fungicides and herbicides. This document provides detailed application notes on the utility of this scaffold, quantitative data on the biological activity of its derivatives, and comprehensive experimental protocols for their synthesis and evaluation.

Application Notes: A Versatile Scaffold for Agrochemical Innovation

This compound serves as a key intermediate in the synthesis of two major classes of agrochemicals: pyrazole carboxamide fungicides and pyrazole-based herbicides. The pyrazole ring system is a bioisostere for other aromatic and heteroaromatic rings and is found in numerous commercial pesticides.

Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides derived from this compound are a significant class of fungicides that target the fungal respiratory chain.[1]

Mechanism of Action: These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding (Qp) site of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate.[1] This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain leads to a severe reduction in ATP production, ultimately causing fungal cell death.[1][2]

Structural Features and Activity: The N-phenyl-pyrazole-carboxamide scaffold is crucial for activity. The pyrazole ring and the carboxamide linker are essential for binding to the SDH enzyme complex. The substituents on the N-phenyl ring and the pyrazole ring can be modified to fine-tune the fungicidal spectrum, potency, and systemic properties of the resulting compounds.

Herbicide Development: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Derivatives of pyrazole, often synthesized from precursors like this compound, are also effective herbicides that target a key enzyme in plant pigment biosynthesis.

Mechanism of Action: These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is essential for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a critical cofactor in the biosynthesis of carotenoids.[3] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Without the photoprotective function of carotenoids, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching symptoms and eventual plant death.[3]

Quantitative Data Presentation

The following tables summarize the in vitro fungicidal activity of various pyrazole carboxamide derivatives against a range of important plant pathogenic fungi.

Table 1: In Vitro Fungicidal Activity of Pyrazole Carboxamide Derivatives Against Various Phytopathogenic Fungi

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
7ai Rhizoctonia solani0.37Carbendazim1.00
Alternaria porri2.24Carbendazim0.99
Marssonina coronaria3.21Carbendazim0.96
Cercospora petroselini10.29Carbendazim0.96
7af Rhizoctonia solani-Carbendazim1.00
7bc Rhizoctonia solani-Carbendazim1.00
7bg Rhizoctonia solani4.99Carbendazim1.00
7bh Rhizoctonia solani5.93Carbendazim1.00
7bi Rhizoctonia solani7.69Carbendazim1.00
8j Alternaria solani3.06Boscalid-
6i Valsa mali1.77Boscalid9.19
19i Valsa mali1.97Boscalid9.19
23i Rhizoctonia solani3.79Boscalid-
7a Gibberella zeae1.8Penthiopyrad-
7c Fusarium oxysporum1.5Penthiopyrad-
7c Cytospora mandshurica3.6Penthiopyrad-
7f Phytophthora infestans6.8Penthiopyrad-
Benzovindiflupyr Colletotrichum gloeosporioides0.08 - 1.11--
Penthiopyrad Colletotrichum gloeosporioides0.45 - 3.17--

Note: "-" indicates that the inhibition was less than 50% at 100 µg/mL or the data was not provided in the cited source.[4][5][6][7][8]

Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Data

Compound IDIC50 (µM)Reference CompoundIC50 (µM)
8e 1.30Boscalid1.53
Fluxapyroxad0.35
4c 12.5Penthiopyrad223.9
5f 135.3Penthiopyrad223.9
7f 6.9Penthiopyrad223.9

Note: IC50 represents the concentration of the compound required to inhibit 50% of the enzyme activity.[7][9]

Experimental Protocols

Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of N-(2-(1,3-dimethylbutyl)-3-thienyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide (Penthiopyrad), a commercial SDHI fungicide, starting from a pyrazole carboxylic acid intermediate.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Penthiopyrad

  • Dissolve 2-(1,3-dimethylbutyl)-3-thiophenamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol details the in vitro assessment of the fungicidal activity of synthesized compounds against various plant pathogenic fungi.[4]

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Acetone (for dissolving compounds)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Fungal cultures of target pathogens (e.g., Rhizoctonia solani, Alternaria solani)

  • Commercial fungicide (e.g., Boscalid, Carbendazim) as a positive control

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the positive control in acetone to prepare stock solutions of 10 mg/mL.

  • Preparation of Test Plates: Add appropriate volumes of the stock solutions to molten PDA medium (cooled to about 50°C) to obtain final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with acetone only.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the diameter of the mycelial colony in the control plate, and T is the diameter of the mycelial colony in the treated plate.

  • Determination of EC50: The EC50 value (the concentration that inhibits 50% of mycelial growth) is calculated by probit analysis of the inhibition data.

Whole-Plant Herbicidal Assay (Post-emergence)

This protocol describes the evaluation of the herbicidal activity of pyrazole derivatives on whole plants.[3]

Materials:

  • Synthesized pyrazole compounds

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Pots with a sandy loam soil

  • Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, soybean)

  • Growth chamber or greenhouse with controlled environment

  • Spray chamber

Procedure:

  • Plant Growth: Sow seeds of the selected weed and crop species in pots. Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Spray Solution: Dissolve the test compounds in acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentrations (e.g., 1000, 500, 250, 125 g a.i./ha).

  • Application: Spray the plants uniformly with the test solutions using a laboratory spray chamber. A control group should be sprayed with the solvent-surfactant solution only.

  • Evaluation: Return the treated plants to the growth chamber or greenhouse.

  • Assessment of Phytotoxicity: Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death.

  • Determination of GR50: For quantitative analysis, harvest the above-ground biomass of the plants at 21 DAT, dry them in an oven at 70°C for 48 hours, and weigh them. The GR50 value (the concentration that causes a 50% reduction in plant growth) can be calculated by regression analysis.

Mandatory Visualizations

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->Complex_II Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

HPPD_Mechanism cluster_chloroplast Chloroplast Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibits

Caption: Mechanism of action of pyrazole-based HPPD inhibiting herbicides.

Fungicide_Screening_Workflow Start Start: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives Dissolve Dissolve Compounds in Acetone (Stock Solution) Start->Dissolve Prepare_Plates Prepare PDA Plates with Various Compound Concentrations Dissolve->Prepare_Plates Inoculate Inoculate Plates with Fungal Mycelial Discs Prepare_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_EC50 Determine EC50 Value Calculate->Determine_EC50

Caption: Experimental workflow for in vitro fungicidal activity screening.

References

Application Notes and Protocols for the Derivatization of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the derivatization of the carboxylic acid group of 4-bromo-1H-pyrazole-3-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols cover common derivatization strategies, including amidation and esterification, to generate diverse libraries of compounds for further investigation.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a scaffold in the synthesis of a variety of biologically active molecules. The presence of the carboxylic acid group at the 3-position and a bromine atom at the 4-position of the pyrazole ring offers two reactive sites for chemical modification. Derivatization of the carboxylic acid moiety is a key strategy to introduce diverse functional groups, thereby modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the resulting compounds. This document outlines robust and reproducible protocols for the synthesis of amide and ester derivatives of this compound.

Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound are amidation and esterification. These transformations can be achieved through several synthetic routes, each with its own advantages.

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. Two principal strategies are employed:

  • Coupling Agent-Mediated Amidation: This approach involves the direct condensation of the carboxylic acid with an amine in the presence of a coupling agent, such as a carbodiimide (e.g., DCC, EDC), which activates the carboxylic acid for nucleophilic attack by the amine.

  • Acid Chloride-Mediated Amidation: This two-step process first involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the amide.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods, with the Fischer-Speier esterification being a classic and widely used approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the amidation and esterification of this compound with various amines and alcohols.

Table 1: Amidation of this compound

AmineMethodCoupling Agent/ReagentSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-3-methylanilineADCC, DMAPDCM0 to RT1283[1]
Various AminesBOxalyl Chloride, DMF (cat.)THF, Pyridine0 to RT6Not Specified[1]

Table 2: Esterification of this compound (and related compounds)

AlcoholMethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
EthanolCCopper(II) bromide, Isoamyl nitriteAcetonitrile50Overnight~100 (for isomer)[2]

Experimental Protocols

Method A: Amidation using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using DCC as the coupling agent and DMAP as a catalyst.[1]

Materials:

  • This compound

  • Amine (e.g., 4-bromo-3-methylaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Method B: Amidation via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with an amine.[1]

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carbonyl chloride

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.5 eq) to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 4-bromo-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 4-bromo-1H-pyrazole-3-carbonyl chloride

Materials:

  • Crude 4-bromo-1H-pyrazole-3-carbonyl chloride

  • Amine

  • Pyridine, anhydrous

Procedure:

  • Dissolve the crude 4-bromo-1H-pyrazole-3-carbonyl chloride in anhydrous pyridine.

  • Cool the solution to 0 °C and add the desired amine (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Method C: Fischer-Speier Esterification

This protocol is adapted from the synthesis of a constitutional isomer and provides a general guideline for the esterification of bromopyrazole carboxylic acids.[2]

Materials:

  • This compound

  • Alcohol (e.g., ethanol), excess

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to yield the desired ester.

Visualizations

Derivatization_Workflow cluster_amidation Amidation cluster_esterification Esterification start This compound coupling_agent Amine, Coupling Agent (DCC, etc.) start->coupling_agent Method A acid_chloride_formation SOCl₂ or (COCl)₂ start->acid_chloride_formation Method B fischer Alcohol, H⁺ catalyst start->fischer Method C amide_product N-substituted-4-bromo-1H- pyrazole-3-carboxamide coupling_agent->amide_product acid_chloride 4-bromo-1H-pyrazole- 3-carbonyl chloride acid_chloride_formation->acid_chloride amine_reaction Amine, Pyridine acid_chloride->amine_reaction amine_reaction->amide_product ester_product Alkyl 4-bromo-1H- pyrazole-3-carboxylate fischer->ester_product

Caption: Derivatization strategies for this compound.

Amidation_Workflow cluster_methodA Method A: Coupling Agent cluster_methodB Method B: Acid Chloride start_A Mix Carboxylic Acid and Amine in DCM add_dmap Add DMAP start_A->add_dmap add_dcc Add DCC solution at 0°C add_dmap->add_dcc react_rt Stir at RT for 12h add_dcc->react_rt filter_dcu Filter DCU react_rt->filter_dcu workup_A Aqueous Workup filter_dcu->workup_A purify_A Column Chromatography workup_A->purify_A product_A Pure Amide purify_A->product_A start_B Dissolve Carboxylic Acid in THF add_reagents_B Add DMF (cat.) and Oxalyl Chloride at 0°C start_B->add_reagents_B react_rt_B Stir at RT for 1h add_reagents_B->react_rt_B concentrate_B Concentrate in vacuo react_rt_B->concentrate_B acid_chloride_intermediate Crude Acid Chloride concentrate_B->acid_chloride_intermediate dissolve_pyridine Dissolve in Pyridine acid_chloride_intermediate->dissolve_pyridine add_amine_B Add Amine at 0°C dissolve_pyridine->add_amine_B react_rt_B2 Stir at RT for 6h add_amine_B->react_rt_B2 workup_B Aqueous Workup react_rt_B2->workup_B purify_B Purification workup_B->purify_B product_B Pure Amide purify_B->product_B

Caption: Experimental workflows for amidation reactions.

Esterification_Workflow cluster_methodC Method C: Fischer-Speier Esterification start_C Suspend Carboxylic Acid in excess Alcohol add_catalyst Add catalytic H₂SO₄ start_C->add_catalyst reflux Heat to Reflux add_catalyst->reflux concentrate_C Remove excess Alcohol reflux->concentrate_C workup_C Aqueous Workup concentrate_C->workup_C purify_C Purification workup_C->purify_C product_C Pure Ester purify_C->product_C

Caption: Experimental workflow for Fischer-Speier esterification.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-bromo-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-1H-pyrazole-3-carboxylic acid and its ester derivatives. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant potential in pharmaceutical and agrochemical research. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enable the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties at the C4 position of the pyrazole ring.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, and the functionalization of its core structure is of paramount importance for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document details the application of these state-of-the-art synthetic methods to this compound, a key synthon for creating libraries of substituted pyrazoles.

Note on the Carboxylic Acid Group: The presence of a free carboxylic acid can influence the reaction conditions due to its acidic proton and potential to coordinate with the palladium catalyst. The protocols provided are based on successful couplings with the corresponding ester derivatives, which often exhibit better solubility and compatibility with common basic conditions. For the free acid, optimization of the base and other reaction parameters may be necessary. It is often advantageous to perform the coupling on the ester followed by hydrolysis.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1H-pyrazole-3-carboxylic Acid Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For 4-bromo-1H-pyrazole-3-carboxylates, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of ethyl 4-bromo-1H-pyrazole-5-carboxylate with various boronic acids, which can serve as a starting point for the 3-carboxylate isomer.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90693
2Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90648
34-Methoxyphenylboronic acidXPhos Pd G2 (2)XPhos (4)K₂CO₃EtOH/H₂OMW, 1200.5~85-95
43-Tolylboronic acidXPhos Pd G2 (2)XPhos (4)K₂CO₃EtOH/H₂OMW, 1200.5~85-95

*Yields are estimated based on similar reactions with other bromopyrazoles under microwave conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a 4-bromopyrazole carboxylate.

Materials:

  • Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)

  • Ligand (if required, e.g., XPhos, 4 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Ethanol/Water (4:1))

  • Microwave vial

  • Argon or Nitrogen source

Procedure:

  • To a microwave vial, add ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 90-120 °C) for the indicated time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole-3-carboxylate.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for the synthesis of 4-aminopyrazole derivatives, which are important pharmacophores.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole with various amines.[2][3] The trityl protecting group can be removed under acidic conditions. For the unprotected pyrazole, a stronger base like LHMDS has been shown to be effective.[4]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXyleneMW, 1300.585
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXyleneMW, 1300.592
3AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018~80-90
4BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018~80-90

*Yields are estimated based on general protocols for amination of aryl bromides.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a protected 4-bromopyrazole.

Materials:

  • 4-bromo-1-(protection group)-1H-pyrazole-3-carboxylate (e.g., trityl or other suitable group)

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dba)₂, 10 mol%)

  • Phosphine ligand (e.g., tBuDavePhos, 20 mol%)

  • Base (e.g., KOtBu, 2.0 equivalents)

  • Anhydrous solvent (e.g., xylene or toluene)

  • Microwave vial or Schlenk tube

  • Argon or Nitrogen source

Procedure:

  • In an oven-dried microwave vial or Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the protected 4-bromopyrazole-3-carboxylate and the solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110-130 °C) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the pyrazole nitrogen to yield the final product.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-pyrazole-3-carboxylic Acid Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 4-alkynylpyrazoles.

Quantitative Data for Sonogashira Coupling

The table below presents optimized conditions for the Sonogashira coupling of a 4-bromo-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene, which serves as a useful reference for the 3-carboxylic acid analogue.[5]

EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Conversion (%)
1TMS-acetylenePd(OAc)₂ (3)XPhos (6)Et₃NMeCN11024>98
2TMS-acetylenePd(OAc)₂ (3)SPhos (6)Et₃NMeCN1102485
3Phenylacetylene[PdCl₂(CH₃CN)₂] (15)sXPhos (18)Cs₂CO₃MeCN/H₂O652~70-80
41-HexynePdCl₂(PPh₃)₂ (2)-Et₃NDMF8012~80-90

*Yields are estimated based on general Sonogashira coupling protocols.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a 4-bromopyrazole derivative.

Materials:

  • Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (e.g., XPhos, 6 mol%)

  • Copper(I) iodide (CuI, optional, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or DMF)

  • Schlenk tube

  • Argon or Nitrogen source

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole-3-carboxylate, palladium catalyst, ligand, and CuI (if used) under an inert atmosphere.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through celite to remove palladium black.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 4-Bromo-1H-pyrazole-3-carboxylate - Coupling Partner (Boronic Acid/Amine/Alkyne) - Catalyst & Ligand - Base vessel Add to Reaction Vessel (Microwave Vial / Schlenk Tube) reagents->vessel inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L₂ pd_ii_complex Ar-Pd(II)L₂-X center->pd_ii_complex oa Oxidative Addition oa->center Ar-X trans Transmetalation boronic_acid R-B(OH)₂ + Base re Reductive Elimination product Ar-R aryl_halide Ar-X pd_ii_complex->trans R-B(OR)₃⁻ pd_ii_aryl_complex Ar-Pd(II)L₂-R pd_ii_aryl_complex->center pd_ii_aryl_complex->re Buchwald_Hartwig_Cycle center Pd(0)L₂ pd_ii_complex Ar-Pd(II)L₂-X center->pd_ii_complex oa Oxidative Addition oa->center Ar-X amine_coord Amine Coordination & Deprotonation amine R₂NH + Base re Reductive Elimination product Ar-NR₂ aryl_halide Ar-X pd_ii_complex->amine_coord R₂NH, Base pd_amido_complex Ar-Pd(II)L₂-NR₂ pd_amido_complex->center pd_amido_complex->re Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-X cu_alkynyl Cu-C≡CR cu_x->cu_alkynyl R-C≡CH, Base cu_alkynyl->pd_complex from Cu cycle

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Its versatile structure, featuring a pyrazole core with bromine and carboxylic acid functionalities, allows for diverse chemical modifications to develop novel therapeutic agents. This document provides detailed protocols for two common large-scale synthetic routes to this compound, enabling researchers to select the most suitable method based on available starting materials, desired yield, and process safety considerations.

Synthetic Strategies Overview

Two primary methods for the synthesis of this compound are presented:

  • Method 1: Oxidation of 4-bromo-3-methylpyrazole. This approach utilizes the oxidation of the methyl group of 4-bromo-3-methylpyrazole to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Method 2: Direct Bromination of 1H-pyrazole-3-carboxylic acid. This method involves the electrophilic bromination of the pyrazole ring of 1H-pyrazole-3-carboxylic acid.

The selection between these methods will depend on factors such as the commercial availability and cost of the starting materials, as well as considerations for reaction scale-up and waste disposal.

Data Presentation: Comparison of Synthetic Methods
ParameterMethod 1: OxidationMethod 2: Bromination
Starting Material 4-bromo-3-methylpyrazole1H-pyrazole-3-carboxylic acid
Key Reagents Potassium permanganate (KMnO₄), Hydrochloric acid (HCl)Liquid bromine (Br₂), Acetic acid
Reaction Time 8 hours[1]18 hours[2]
Reaction Temperature 90°C[1]Room temperature[2]
Reported Yield 64.2%[1]87%[2]
Key Advantages Utilizes a potentially more accessible starting material.Higher reported yield, milder reaction temperature.
Key Considerations Management of manganese dioxide waste.Handling of hazardous liquid bromine.

Experimental Protocols

Method 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 4-bromo-3-methylpyrazole using potassium permanganate.[1]

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Stir the mixture and heat it to 90°C.

  • Once the temperature is stable, add potassium permanganate (0.15 mol) in batches over a period of time to control the exothermic reaction.

  • Maintain the reaction mixture at 90°C for 8 hours. The optimal molar ratio of 4-bromo-3-methylpyrazole to potassium permanganate is 1:3.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide byproduct and wash the filter cake with water.

  • Concentrate the filtrate to a volume of approximately 30 mL.

  • Cool the concentrated filtrate to 0°C in an ice bath.

  • Adjust the pH of the solution to 3 by slowly adding concentrated hydrochloric acid. A significant amount of solid will precipitate.

  • Collect the solid precipitate by filtration and dry it to obtain this compound. The reported yield for this method is 64.2%.[1]

Method 2: Synthesis of this compound via Direct Bromination

This protocol describes the direct bromination of 1H-pyrazole-3-carboxylic acid.[2]

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Liquid bromine (Br₂)

  • Acetic acid

  • Water (H₂O)

  • Diethyl ether

  • Reaction flask

  • Stirring apparatus

  • Standard laboratory glassware for extraction and concentration

Procedure:

  • In a suitable reaction flask, dissolve 1H-pyrazole-3-carboxylic acid (4.5 mmol) in 20 mL of acetic acid.

  • Slowly add bromine (5.0 mmol) to the solution at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion of the reaction, dilute the mixture with 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic phases and wash them with 50 mL of water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by concentration under reduced pressure to yield this compound as a light yellow solid. The reported yield for this method is 87%.[2]

Visualizations

Experimental Workflow: Synthesis via Oxidation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation A 1. Add 4-bromo-3-methylpyrazole and water to flask B 2. Heat to 90°C A->B Heat C 3. Add KMnO₄ in batches B->C Maintain Temp D 4. React for 8 hours C->D Stir E 5. Cool to RT and filter D->E Completion F 6. Concentrate filtrate E->F Process G 7. Cool to 0°C and acidify with HCl F->G Process H 8. Filter and dry product G->H Precipitation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation A 1. Dissolve 1H-pyrazole-3-carboxylic acid in acetic acid B 2. Add bromine slowly A->B Stir C 3. Stir at RT for 18 hours B->C Maintain Temp D 4. Dilute with water C->D Completion E 5. Extract with diethyl ether D->E Process F 6. Wash combined organic layers E->F Process G 7. Dry organic layer F->G Process H 8. Concentrate under reduced pressure G->H Evaporation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield

Q1: My reaction yield is significantly lower than expected. What are the common causes for the oxidation of 4-bromo-3-methylpyrazole?

A1: Low yield in the oxidation of 4-bromo-3-methylpyrazole using potassium permanganate (KMnO₄) is often traced back to suboptimal reaction conditions. The key parameters to verify are reaction temperature, reaction time, and the molar ratio of the oxidizing agent.[1]

  • Reaction Temperature: The temperature should be maintained at 90°C. Temperatures exceeding this can lead to side reactions, reducing the yield, while lower temperatures result in an incomplete reaction.[1]

  • Reactant Molar Ratio: The optimal molar ratio of KMnO₄ to 4-bromo-3-methylpyrazole is 3:1. An insufficient amount of the oxidizing agent will lead to an incomplete conversion of the starting material.[1]

  • Reaction Time: An 8-hour reaction time is recommended to ensure the reaction proceeds to completion. Shorter durations may result in a mixture of starting material and product.[1]

Q2: I am attempting the direct bromination of 1H-pyrazole-3-carboxylic acid and getting a complex mixture with very little of the desired product. What could be wrong?

A2: Direct bromination of the pyrazole ring can be challenging due to issues with regioselectivity. The pyrazole ring has multiple positions where bromination can occur, potentially leading to a mixture of 4-bromo, 5-bromo, and di-bromo isomers.[2][3]

  • Regioselectivity: The 4-position is generally the most susceptible to electrophilic substitution, but the directing effects of the carboxylic acid group can influence the outcome. Using a well-defined protocol with a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the selectivity for the 4-position.[1]

  • Brominating Agent: The choice and amount of brominating agent are critical. Using liquid bromine requires careful handling and precise stoichiometric control.[1] N-Bromosuccinimide (NBS) can be a milder and sometimes more selective alternative.[4]

  • Reaction Conditions: Solvent, temperature, and the presence of a catalyst can dramatically influence the reaction's outcome. Using fluorinated alcohols as solvents has been shown to increase regioselectivity in some pyrazole formations.[5][6]

Q3: My final product is an impure, oily residue instead of a solid. How can I effectively purify this compound?

A3: Purification can be challenging if significant byproducts are formed. The typical purification method for the final product is crystallization.

  • Work-up Procedure: After the reaction, ensure the pH is correctly adjusted to precipitate the carboxylic acid. For the oxidation method, the filtrate should be concentrated and cooled to 0°C before acidifying to a pH of 3 with concentrated hydrochloric acid to induce precipitation.[1]

  • Recrystallization: If the initial solid is impure, recrystallization is recommended. A common solvent system is a mixture of ethanol and water.[1] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel may be necessary, although this is less common for the final acid product and more applicable to its ester precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main, well-documented synthetic strategies:

  • Oxidation of a Precursor: This involves the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate (KMnO₄). This method is straightforward if the starting material is available.[1]

  • Direct Bromination: This route involves the electrophilic bromination of 1H-pyrazole-3-carboxylic acid using liquid bromine, typically in the presence of a phase-transfer catalyst.[1]

A less common but viable multi-step alternative involves a Sandmeyer-type reaction on an amino-pyrazole precursor, followed by oxidation.[7]

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthesis route depends on the availability of starting materials, desired scale, and safety considerations.

  • The oxidation route is often preferred for its relatively high yield (around 64%) and straightforward procedure, provided 4-bromo-3-methylpyrazole is accessible.[1]

  • The direct bromination route is advantageous if 1H-pyrazole-3-carboxylic acid is your available starting material. However, it may require more optimization to control regioselectivity and minimize the formation of byproducts.[1][3]

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

A3: Several reagents used in these syntheses are hazardous.

  • Liquid Bromine: Extremely corrosive, toxic, and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Potassium Permanganate: A strong oxidizing agent. It should not be mixed with combustible materials.

  • Concentrated Acids/Bases: Handle with care, using appropriate PPE to avoid severe burns.

Q4: Can you provide a summary of optimized reaction conditions for the oxidation route?

A4: Yes, the yield of this compound via the oxidation of 4-bromo-3-methylpyrazole is highly dependent on reaction parameters. The table below summarizes the impact of these parameters on yield.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Oxidation of 4-bromo-3-methylpyrazole [1]

ParameterCondition 1Condition 2Condition 3Optimal Condition Effect on Yield
Temperature < 90°C90°C > 90°C90°CYield increases with temperature up to 90°C, then decreases slightly due to side reactions.
Reaction Time < 8 h8 h > 8 h8 hYield increases with time up to 8 hours, after which it plateaus as the reaction reaches equilibrium.
Molar Ratio (KMnO₄:Substrate) < 3:13:1 > 3:13:1Yield is highest at a 3:1 molar ratio. Less oxidant leads to incomplete reaction.
Reported Yield under Optimal Conditions 64.2%

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-bromo-3-methylpyrazole[1]
  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Reactants: Add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water to the flask.

  • Heating: Stir the mixture and heat to 90°C.

  • Oxidant Addition: Add potassium permanganate (0.15 mol, 3 equivalents) in batches over a period of time to control the exothermic reaction.

  • Reaction: Maintain the reaction at 90°C for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove manganese dioxide (MnO₂) and wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL under reduced pressure.

    • Cool the concentrated solution to 0°C in an ice bath.

  • Precipitation: Adjust the pH to 3 with concentrated hydrochloric acid. A large amount of solid product should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain this compound. (Expected Yield: ~64.2%).

Protocol 2: Synthesis via Direct Bromination of 1H-pyrazole-3-carboxylic acid[1]
  • Setup: In a 100 mL reaction bottle equipped with a magnetic stirrer, add 10 mL of water, 1H-pyrazole-3-carboxylic acid, tetrabutylammonium bromide (as a phase-transfer catalyst), and liquid bromine sequentially.

  • Heating: Heat the mixture to 100°C using an electric heating mantle to achieve reflux.

  • Base Addition: Once refluxing, add potassium hydroxide through the top of the condenser.

  • Reaction: Continue the reaction for 4 hours.

  • Work-up:

    • Add a sufficient amount of boiling water to dissolve the potassium bromide byproduct.

    • Use a separatory funnel to separate the aqueous phase.

  • Crystallization:

    • Add 60 mL of a 1:1 ethanol/water solvent mixture to the aqueous phase to dissolve the product completely.

    • Cool the solution to room temperature to allow for the crystallization of the product.

  • Isolation: Filter the crystals, wash, and dry in a drying oven to obtain this compound.

Visualizations

Synthesis_Workflows cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Direct Bromination start1 4-bromo-3-methylpyrazole proc1 Oxidation (KMnO4, 90°C, 8h) start1->proc1 end 4-bromo-1H-pyrazole- 3-carboxylic acid proc1->end start2 1H-pyrazole-3-carboxylic acid proc2 Bromination (Br2, KOH, 100°C) start2->proc2 proc2->end

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting_Low_Yield start Low Yield Encountered (Oxidation Route) temp_check Was temperature maintained at 90°C? start->temp_check ratio_check Was KMnO4:Substrate molar ratio 3:1? temp_check->ratio_check Yes temp_sol Solution: Adjust temperature. Too low -> incomplete reaction. Too high -> side products. temp_check->temp_sol No time_check Was reaction time at least 8 hours? ratio_check->time_check Yes ratio_sol Solution: Verify stoichiometry. Insufficient oxidant is a common cause of low conversion. ratio_check->ratio_sol No time_sol Solution: Extend reaction time. Reaction may not have reached completion. time_check->time_sol No end Yield Optimized time_check->end Yes temp_sol->ratio_check ratio_sol->time_check time_sol->end

Caption: Decision tree for troubleshooting low yield in the oxidation synthesis route.

Bromination_Selectivity cluster_products Potential Products start 1H-pyrazole-3-carboxylic acid + Bromine (Br+) prod_desired Desired Product: 4-bromo-1H-pyrazole- 3-carboxylic acid start->prod_desired Electrophilic substitution at C4 (Major) prod_side1 Side Product: 5-bromo isomer start->prod_side1 Substitution at C5 (Minor) prod_side2 Side Product: 4,5-dibromo product prod_desired->prod_side2 Further Bromination

Caption: Potential products from the electrophilic bromination of 1H-pyrazole-3-carboxylic acid.

References

Technical Support Center: 4-Bromo-1H-pyrazole-3-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromo-1H-pyrazole-3-carboxylic acid. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities can include unreacted starting materials (e.g., 4-bromo-3-methylpyrazole), by-products from the oxidation reaction (such as manganese dioxide if potassium permanganate is used as the oxidant), and residual inorganic salts (like potassium bromide).[1] Side-reaction products may also be present, depending on the specific synthetic route.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A mixture of ethanol and water is a reported solvent system for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals. Other polar solvents or solvent mixtures may also be effective and might require some empirical testing to optimize.

Q4: When is column chromatography preferred over recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures of impurities that have similar solubility profiles to the desired product, making recrystallization ineffective. It is also useful for separating the product from non-polar impurities or when a very high degree of purity is required.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The melting point of the compound can also serve as a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Product loss during transfers.- Incomplete precipitation/crystallization.- Suboptimal recrystallization solvent.- Minimize the number of transfer steps.- Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.- Test different solvent systems or solvent ratios to improve recovery.
Product is an oil, not a solid - Presence of impurities depressing the melting point.- Residual solvent.- Attempt to triturate the oil with a non-polar solvent like n-hexane to induce solidification.- If trituration fails, purify the oil using column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Colored impurities in the final product - Presence of colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot recrystallization solution and filter it through celite before cooling.- If color persists, column chromatography may be necessary.
Product does not dissolve in the hot recrystallization solvent - Insufficient solvent.- Incorrect solvent choice.- Gradually add more hot solvent until the product dissolves completely.- If a large volume of solvent is required, consider a different solvent system where the compound has better solubility at elevated temperatures.
No crystals form upon cooling - Solution is too dilute.- Supersaturation has not been overcome.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocols

Recrystallization Protocol

This protocol is based on the use of an ethanol/water solvent system.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a 1:1 mixture of ethanol and water. Heat the mixture gently with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a small amount of silica gel to this solution to form a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Purification_Workflow cluster_start Start cluster_purification Purification cluster_end End Crude Product Crude Product Assess Purity Assess Purity Crude Product->Assess Purity Recrystallization Recrystallization Assess Purity->Recrystallization High Purity Needed Column Chromatography Column Chromatography Assess Purity->Column Chromatography Very High Purity or Complex Mixture Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid impurities_solubility Are impurities significantly more soluble in a suitable solvent? is_solid->impurities_solubility Yes triturate Triturate with a non-polar solvent is_solid->triturate No (Oily) recrystallize Perform Recrystallization impurities_solubility->recrystallize Yes chromatography Perform Column Chromatography impurities_solubility->chromatography No solid_after_trituration Is it solid now? triturate->solid_after_trituration solid_after_trituration->impurities_solubility Yes solid_after_trituration->chromatography No

Caption: Decision tree for selecting a suitable purification method.

References

common side reactions in the bromination of pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the bromination of pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side reactions observed during the bromination of pyrazole-3-carboxylic acid?

A1: The primary side reactions include the formation of regioisomers (e.g., 5-bromo-pyrazole-3-carboxylic acid), over-bromination leading to di- and tri-brominated products, and decarboxylation of the starting material or product.[1][2] Under certain conditions, oxidation of the pyrazole ring can also occur.[3]

Q2: My reaction has produced a mixture of 4-bromo and 5-bromo isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in pyrazole chemistry. The electronic properties of the pyrazole ring direct electrophilic substitution, like bromination, preferentially to the C4 position due to its higher electron density.[1] However, the reaction conditions can influence the formation of the 5-bromo isomer.

  • Troubleshooting:

    • Control Temperature: Lowering the reaction temperature can enhance selectivity. The bromination with N-bromosuccinimide (NBS) is often carried out at 0°C to improve control over the reaction.[4]

    • Choice of Brominating Agent: Milder brominating agents, such as NBS, are generally preferred over harsher agents like elemental bromine (Br₂) to minimize the formation of unwanted isomers and byproducts.[5][6]

    • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Consider exploring different solvent systems to optimize for the desired isomer.

Q3: I am observing a significant amount of a decarboxylated byproduct in my reaction mixture. What causes this and how can I prevent it?

A3: Decarboxylation, the loss of CO₂, can occur under certain conditions, leading to the formation of 4-bromopyrazole.[1]

  • Troubleshooting:

    • Temperature Control: Elevated temperatures can promote decarboxylation. One study noted that when the reaction temperature exceeds 90°C, side reactions, likely including decarboxylation, can occur, leading to a drop in the yield of the desired carboxylic acid.[7]

    • pH Management: Both acidic and basic conditions can facilitate decarboxylation. It is crucial to maintain a controlled pH throughout the reaction and workup.

    • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the incidence of decarboxylation. Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

Q4: My product appears to be over-brominated, showing signals for di-bromo species. How can I avoid this?

A4: Over-bromination results from the substitution of more than one hydrogen atom on the pyrazole ring with bromine.

  • Troubleshooting:

    • Stoichiometry of the Brominating Agent: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Using a large excess of the brominating agent will significantly increase the likelihood of multiple brominations.

    • Gradual Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over a period of time.[4] This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.

    • Reaction Temperature: As with other side reactions, maintaining a lower temperature can help to control the reactivity and prevent over-bromination.

Data on Reaction Conditions and Side Products

The following table summarizes how different reaction parameters can influence the outcome of the bromination of pyrazole-3-carboxylic acid.

ParameterConditionDesired OutcomePotential Side Reactions
Temperature Low (e.g., 0°C)High regioselectivity for 4-bromo isomerSlower reaction rate
High (e.g., >90°C)Faster reaction rateIncreased risk of decarboxylation and over-bromination[7]
Brominating Agent NBSMilder, more selective brominationGenerally lower incidence of side products
Liquid BromineHighly reactive, can be less selectiveIncreased risk of over-bromination and formation of isomers[6]
Stoichiometry ~1 equivalent of brominating agentFavors mono-brominationIncomplete reaction if stoichiometry is too low
Excess brominating agentDrives reaction to completionHigh probability of di- and tri-brominated products
Reaction Time Optimized (monitored by TLC/LC-MS)Maximizes yield of desired product
ProlongedIncreased risk of decarboxylation and other degradation

Experimental Protocols

Protocol 1: Bromination using Liquid Bromine

This method is adapted from a procedure for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.[7]

  • Reagents:

    • 1H-pyrazole-3-carboxylic acid

    • Liquid bromine

    • Tetrabutylammonium bromide (phase transfer catalyst)

    • Potassium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • In a 100 mL reaction vessel, add 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and tetrabutylammonium bromide.

    • Stir the mixture using a magnetic stirrer and heat to 100°C under reflux.

    • After the initial reflux period, add potassium hydroxide through the condenser and continue the reaction for 4 hours.

    • After the reaction is complete, add a sufficient amount of boiling water to dissolve the potassium bromide byproduct.

    • Separate the aqueous phase and add a 1:1 ethanol/water solution to dissolve the product.

    • Cool the solution to room temperature to allow for crystallization of the this compound.

    • Isolate the product by filtration and dry.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of a pyrazole ring, which can be adapted for pyrazole-3-carboxylic acid.[4]

  • Reagents:

    • Pyrazole-3-carboxylic acid (or a protected derivative)

    • N-bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask, dissolve the pyrazole-3-carboxylic acid (2.5 mmol) in DMF (10 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add NBS (2.8 mmol) in small portions over a period of 20 minutes, maintaining the temperature at 0°C.

    • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

    • Allow the reaction to warm to room temperature and monitor its completion using TLC.

    • Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of pyrazole-3-carboxylic acid.

G start Problem: Unexpected Product Mixture or Low Yield cause1 Potential Cause: Formation of Regioisomers start->cause1 cause2 Potential Cause: Over-bromination start->cause2 cause3 Potential Cause: Decarboxylation start->cause3 cause4 Potential Cause: Incomplete Reaction start->cause4 solution1a Solution: Lower Reaction Temperature cause1->solution1a solution1b Solution: Use Milder Brominating Agent (NBS) cause1->solution1b solution1c Solution: Optimize Solvent System cause1->solution1c solution2a Solution: Use ~1 equivalent of Brominating Agent cause2->solution2a solution2b Solution: Add Brominating Agent Portion-wise cause2->solution2b solution2c Solution: Lower Reaction Temperature cause2->solution2c solution3a Solution: Maintain Temperature Below 90°C cause3->solution3a solution3b Solution: Control pH During Reaction and Workup cause3->solution3b solution3c Solution: Reduce Reaction Time cause3->solution3c solution4a Solution: Increase Reaction Time or Temperature Moderately cause4->solution4a solution4b Solution: Ensure Purity of Starting Materials cause4->solution4b solution4c Solution: Check Stoichiometry of Reagents cause4->solution4c

Caption: Troubleshooting workflow for the bromination of pyrazole-3-carboxylic acid.

References

Technical Support Center: Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common issues encountered during pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazole ring formation?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1]

Q2: I am observing a low or no yield of my desired pyrazole product. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors, including suboptimal reaction conditions, poor quality of starting materials, formation of stable intermediates, and the occurrence of side reactions.[1][6][7]

Troubleshooting Steps for Low Yield:

  • Verify Reaction Conditions: Ensure the temperature, solvent, and catalyst are optimal for your specific substrates. Some reactions require heating, while others proceed at room temperature.[1][6][7] The order of reagent addition can also be critical.[1]

  • Assess Starting Material Purity: Use pure 1,3-dicarbonyl compounds and hydrazine derivatives.[1][6] Impurities can lead to side reactions and lower yields.[6] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[6]

  • Drive the Reaction to Completion: Consider using a slight excess of the hydrazine (1.0-1.2 equivalents) to ensure the complete consumption of the dicarbonyl compound.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[6][7]

  • Address Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization step.[1]

Logical Workflow for Troubleshooting Low Pyrazole Yield:

LowYieldTroubleshooting start Low or No Yield check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst, Time) check_purity->optimize_conditions If pure check_stoichiometry Verify Stoichiometry (Consider excess hydrazine) optimize_conditions->check_stoichiometry monitor_reaction Monitor Reaction (TLC, LC-MS) check_stoichiometry->monitor_reaction side_reactions Analyze for Side Reactions/Intermediates monitor_reaction->side_reactions If reaction incomplete or messy purification_loss Evaluate Purification Procedure for Product Loss monitor_reaction->purification_loss If reaction complete and clean side_reactions->optimize_conditions Adjust conditions solution Improved Yield side_reactions->solution If side reactions minimized purification_loss->solution Optimize purification KnorrWorkflow start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative dissolve->add_hydrazine react React at appropriate temperature add_hydrazine->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Remove solvent monitor->workup Complete purify Purify crude product (Recrystallization or Chromatography) workup->purify characterize Characterize pure product purify->characterize end End characterize->end RegioisomerFormation cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products unsymm_dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathway_A Attack at Carbonyl A unsymm_dicarbonyl->pathway_A pathway_B Attack at Carbonyl B unsymm_dicarbonyl->pathway_B hydrazine Hydrazine hydrazine->pathway_A hydrazine->pathway_B regioisomer_A Regioisomer A pathway_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B pathway_B->regioisomer_B Cyclization & Dehydration

References

Technical Support Center: Strategies for Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines?

A1: The regioselectivity of this classical pyrazole synthesis is primarily governed by a combination of electronic and steric effects of the substituents on both reactants, as well as the reaction conditions.

  • Electronic Effects: The initial and most crucial step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic (electron-deficient) carbonyl group is generally attacked preferentially. For instance, a carbonyl group adjacent to an electron-withdrawing group (e.g., -CF₃) will be more reactive towards the initial nucleophilic attack by the hydrazine.[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[3]

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can significantly influence the regiochemical outcome. For example, the choice of solvent can alter the reactivity of the nucleophile and the electrophile.[1][2][4]

Q2: My pyrazole synthesis is resulting in a difficult-to-separate mixture of regioisomers. What are the initial troubleshooting steps?

A2: A common issue in pyrazole synthesis is the formation of regioisomeric mixtures. Here are some initial steps to address this:

  • Solvent Modification: Consider switching from traditional solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of the desired isomer.[1][2][5]

  • Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at a lower or higher temperature to see if it favors the formation of one regioisomer.[4]

  • Catalyst Introduction: Depending on your specific reaction, the addition of a suitable catalyst (acid, base, or metal catalyst) can enhance the selectivity of the reaction.

Q3: Can the choice of hydrazine substituent affect the regioselectivity?

A3: Absolutely. The nature of the substituent on the hydrazine (R² in N¹-R²-hydrazine) plays a critical role. The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The N¹-nitrogen is generally less nucleophilic due to the steric and electronic effects of the R² group. The terminal, unsubstituted N²-nitrogen is typically the more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Condensation of 1,3-Diketones with Methylhydrazine

Symptoms:

  • Formation of a nearly 1:1 mixture of the two possible regioisomeric pyrazoles.

  • Difficulty in separating the isomers by standard chromatographic techniques.

Possible Causes:

  • Similar reactivity of the two carbonyl groups in the 1,3-diketone.

  • Use of a non-selective solvent like ethanol, which can compete as a nucleophile.[1]

Solutions:

  • Change the Solvent System: As demonstrated in several studies, switching from ethanol to a fluorinated alcohol can dramatically improve regioselectivity. TFE and HFIP are excellent choices that are non-nucleophilic and can enhance the selectivity of the hydrazine attack.[1][2]

    Data on Solvent Effects on Regioselectivity:

1,3-Diketone (R¹-CO-CH₂-CO-R³)HydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
2-Furyl-CO-CH₂-CO-CF₃MethylhydrazineEtOH36:64[1]
2-Furyl-CO-CH₂-CO-CF₃MethylhydrazineTFE85:15[1]
2-Furyl-CO-CH₂-CO-CF₃MethylhydrazineHFIP97:3[1]
2-Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineEtOH64:36[1]
2-Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineTFE98:2[1]
2-Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineHFIP>99:<1[1]
  • Modify the 1,3-Diketone Structure: If synthetically feasible, introduce a substituent that significantly differentiates the electronic properties of the two carbonyl groups. An electron-withdrawing group will activate the adjacent carbonyl, making it the preferred site of initial attack.

Issue 2: Undesired Regioisomer Formation in Reactions Involving α,β-Unsaturated Carbonyl Compounds

Symptoms:

  • The major product is the undesired regioisomer.

Possible Causes:

  • The reaction mechanism may proceed through different pathways (e.g., Michael addition followed by cyclization vs. condensation at the carbonyl).

  • Steric and electronic factors favoring the formation of the undesired isomer.

Solutions:

  • Employ a Catalytic System: The use of specific catalysts can direct the reaction towards the desired regioisomer. For example, an iodine-mediated metal-free oxidative C-N bond formation has been shown to provide regioselective access to various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts.[6]

  • Utilize a Multicomponent Reaction Strategy: Multicomponent reactions can offer high regioselectivity by controlling the sequence of bond formation. For instance, a one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles with good control over the regiochemistry.[6]

Experimental Protocols

Key Experiment: Improved Regioselective Synthesis of 3-Trifluoromethyl-5-(2-furyl)-1-methylpyrazole using Fluorinated Alcohols

This protocol is adapted from the work of Fustero et al. and demonstrates the dramatic effect of fluorinated solvents on regioselectivity.[1][2]

Materials:

  • 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • Solvent: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in the chosen solvent (5 mL), add methylhydrazine (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

  • In EtOH , a mixture of regioisomers is expected, with the 5-trifluoromethyl isomer often being the major product.

  • In TFE , a significant improvement in the formation of the 3-trifluoromethyl isomer is observed.

  • In HFIP , the reaction should proceed with very high regioselectivity, yielding almost exclusively the 3-trifluoromethyl-5-(2-furyl)-1-methylpyrazole.

Visualizations

Logical Flow for Troubleshooting Poor Regioselectivity

Troubleshooting_Flow start Poor Regioselectivity Observed q1 Is the reaction a condensation of a 1,3-dicarbonyl with a hydrazine? start->q1 s1 Change solvent to TFE or HFIP q1->s1 Yes s3 Consider alternative synthetic route (e.g., cycloaddition, MCR) q1->s3 No s2 Modify temperature s1->s2 end Improved Regioselectivity s2->end q2 Is the alternative route a [3+2] cycloaddition? s3->q2 s4 Investigate catalytic options (e.g., Cu, Ru, organocatalysis) q2->s4 Yes q2->end No s4->end

Caption: A decision-making flowchart for troubleshooting poor regioselectivity in pyrazole synthesis.

Factors Influencing Regioselectivity

Factors_Regioselectivity center Regioselectivity in Pyrazole Synthesis sub_effects Substituent Effects sub_effects->center electronic Electronic (EWG/EDG) sub_effects->electronic steric Steric Hindrance sub_effects->steric rxn_cond Reaction Conditions rxn_cond->center solvent Solvent Choice (e.g., TFE, HFIP) rxn_cond->solvent temp Temperature rxn_cond->temp catalyst Catalyst (Metal/Organo) rxn_cond->catalyst

Caption: Key factors that govern the regiochemical outcome of pyrazole synthesis.

Reaction Pathway for 1,3-Diketone and Hydrazine

Reaction_Pathway reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack Nucleophilic attack of Hydrazine on a Carbonyl Group reactants->attack intermediate Hydrazone/Enamine Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration products Mixture of Regioisomeric Pyrazoles dehydration->products

Caption: Generalized reaction pathway for the formation of pyrazoles from 1,3-diketones and hydrazines.

References

Technical Support Center: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Method A: Oxidation of 4-bromo-3-methylpyrazole. This method involves the oxidation of the methyl group at the C3 position of 4-bromo-3-methylpyrazole to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[1]

  • Method B: Bromination of 1H-pyrazole-3-carboxylic acid. This route involves the direct electrophilic bromination of the pyrazole ring of 1H-pyrazole-3-carboxylic acid. The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[1]

Q2: What are the most common impurities I should expect?

A2: The impurities in your final product will largely depend on the synthetic route chosen.

  • For both routes:

    • Unreacted Starting Materials: Incomplete conversion can lead to the presence of either 4-bromo-3-methylpyrazole (Method A) or 1H-pyrazole-3-carboxylic acid (Method B).

  • For Method A (Oxidation):

    • Incomplete Oxidation Products: If the oxidation is not complete, you may have residual starting material.

  • For Method B (Bromination):

    • Over-brominated Products: The most common over-brominated impurity is 4,5-dibromo-1H-pyrazole-3-carboxylic acid , formed if the reaction is too vigorous or if an excess of the brominating agent is used.

    • Regioisomers: While bromination of 1H-pyrazole-3-carboxylic acid is expected to be highly regioselective for the 4-position, trace amounts of other brominated isomers could potentially form depending on the reaction conditions.

  • Potential side reaction for both routes:

    • Decarboxylation Product: Under certain conditions, especially at elevated temperatures, the product can undergo decarboxylation to form 4-bromopyrazole .

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. For Method A, ensure the optimal reaction time (around 8 hours) and temperature (around 90°C) are maintained. For Method B, ensure sufficient reaction time for the bromination to occur.

  • Suboptimal Reagent Stoichiometry: For Method A, a molar ratio of approximately 3:1 for potassium permanganate to 4-bromo-3-methylpyrazole is recommended for optimal yield.[1] For Method B, using a significant excess of the brominating agent can lead to over-bromination and reduce the yield of the desired product.

  • Side Reactions: The formation of byproducts such as over-brominated compounds or decarboxylation products will consume your starting material and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Ensure efficient extraction and minimize losses during recrystallization.

To improve your yield, carefully control the reaction temperature, time, and stoichiometry of your reagents. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

Troubleshooting Guides

Problem 1: My final product shows low purity by HPLC analysis.

Observation: Multiple peaks are observed in the HPLC chromatogram of your final product.

Possible Causes & Solutions:

Impurity Identification by HPLC Suggested Action
Unreacted Starting Material (1H-pyrazole-3-carboxylic acid) A more polar compound, will have a shorter retention time than the brominated product on a reverse-phase column.Increase reaction time or the amount of brominating agent.
Unreacted Starting Material (4-bromo-3-methylpyrazole) A less polar compound, will have a longer retention time than the carboxylic acid product on a reverse-phase column.Increase reaction time, temperature, or the amount of oxidizing agent.
Over-brominated Product (4,5-dibromo-1H-pyrazole-3-carboxylic acid) A less polar compound than the mono-brominated product, will have a longer retention time on a reverse-phase column.Reduce the amount of brominating agent, control the reaction temperature (perform the reaction at or below room temperature), and add the brominating agent slowly.
Decarboxylation Product (4-bromopyrazole) A significantly less polar compound, will have a much longer retention time on a reverse-phase column.Avoid excessive heating during the reaction and workup.

Troubleshooting Workflow for Purity Issues

G Troubleshooting Workflow for Purity Issues start Low Purity Detected by HPLC check_rt Compare Retention Times (RT) with Standards start->check_rt early_peak Peak with Shorter RT? check_rt->early_peak late_peak Peak with Longer RT? early_peak->late_peak No unreacted_sm_bromo Likely Unreacted 1H-pyrazole-3-carboxylic acid early_peak->unreacted_sm_bromo Yes very_late_peak Peak with Much Longer RT? late_peak->very_late_peak No over_brominated Likely Over-brominated Product (e.g., 4,5-dibromo) late_peak->over_brominated Yes unreacted_sm_ox Likely Unreacted 4-bromo-3-methylpyrazole very_late_peak->unreacted_sm_ox No decarboxylated Likely Decarboxylation Product (4-bromopyrazole) very_late_peak->decarboxylated Yes solution_bromo Increase reaction time or brominating agent. unreacted_sm_bromo->solution_bromo solution_ox Increase reaction time, temperature, or oxidizing agent. unreacted_sm_ox->solution_ox solution_over_bromo Reduce amount/rate of brominating agent, lower reaction temperature. over_brominated->solution_over_bromo solution_decarb Avoid excessive heat during reaction and workup. decarboxylated->solution_decarb

Caption: A logical workflow for troubleshooting purity issues based on HPLC retention times.

Problem 2: I see unexpected signals in the ¹H NMR spectrum of my product.

Observation: Your ¹H NMR spectrum shows more than the expected singlet for the C5-H of this compound (around 7.92 ppm in DMSO-d₆).

Possible Impurities and their Expected ¹H NMR Signals:

Compound Expected ¹H NMR Signal(s) (DMSO-d₆) Notes
This compound (Product) ~7.92 ppm (s, 1H)The desired product.
1H-pyrazole-3-carboxylic acid (Starting Material) ~6.8 ppm (d, 1H), ~7.8 ppm (d, 1H)Two doublets in the aromatic region.
4-bromo-3-methylpyrazole (Starting Material) ~2.3 ppm (s, 3H), ~7.6 ppm (s, 1H)A singlet for the methyl group and a singlet in the aromatic region.
4,5-dibromo-1H-pyrazole-3-carboxylic acid (Over-bromination) No signal in the aromatic region.The C5-H is substituted with bromine.
4-bromopyrazole (Decarboxylation) ~7.6 ppm (s, 1H), ~8.1 ppm (s, 1H)Two singlets in the aromatic region.

Troubleshooting Steps:

  • Integrate the Peaks: Determine the relative molar ratios of the impurities to your product.

  • Consult the Table: Use the table above to tentatively identify the impurities based on their chemical shifts and multiplicities.

  • Take Action:

    • If you see signals corresponding to starting materials, your reaction was incomplete. Refer to the troubleshooting advice for low yield.

    • If you suspect over-bromination, modify your reaction conditions as described in the HPLC troubleshooting section.

    • If decarboxylation is evident, use milder heating conditions during your reaction and workup.

  • Purify the Product: If the impurity levels are low, you may be able to remove them by recrystallization.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield and purity of this compound.

Table 1: Influence of Reaction Conditions on Synthesis Outcome (Method A: Oxidation)

Parameter Condition Observed Yield Purity Notes
Temperature < 80 °CLowHighIncomplete reaction.
90 °COptimal (e.g., ~64%)[1]HighOptimal temperature for the oxidation reaction.[1]
> 90 °CDecreased[1]ModeratePotential for side reactions and decomposition.[1]
Reaction Time < 8 hoursLowHighIncomplete reaction.
8 hoursOptimal[1]HighReaction reaches equilibrium.[1]
> 8 hoursNo significant change[1]HighExtending the time does not significantly improve the yield.[1]
KMnO₄:Substrate Ratio < 3:1LowHighInsufficient oxidant.
3:1Optimal[1]HighSufficient oxidant for complete conversion.[1]
> 3:1No significant change[1]ModerateExcess oxidant can complicate purification.[1]

Table 2: Influence of Reaction Conditions on Synthesis Outcome (Method B: Bromination)

Parameter Condition Observed Yield Purity Notes
Bromine Equivalents 1.0 - 1.1GoodHighMinimizes over-bromination.
> 1.2DecreasedLowSignificant formation of 4,5-dibromo-1H-pyrazole-3-carboxylic acid.
Temperature 0 - 25 °CGoodHighControlled reaction, minimizing side products.
> 40 °CVariableModerateIncreased risk of over-bromination and decarboxylation.

Experimental Protocols

Method A: Synthesis by Oxidation of 4-bromo-3-methylpyrazole[1]
  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heating: Stir the mixture and heat to 90 °C.

  • Oxidation: Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the temperature at 90 °C.

  • Reaction: Continue stirring at 90 °C for 8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove manganese dioxide and wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL.

    • Cool the concentrated solution to 0 °C.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry to obtain this compound.

Method B: Synthesis by Bromination of 1H-pyrazole-3-carboxylic acid
  • Setup: In a reaction flask, dissolve 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Workup:

    • Pour the reaction mixture into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.

Purification by Recrystallization[1]
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water (1:1 v/v).[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

Impurity Formation Pathways

G Impurity Formation in Bromination of 1H-pyrazole-3-carboxylic acid start 1H-pyrazole-3-carboxylic acid product This compound start->product + Br₂ (1 equiv) Room Temp over_brominated 4,5-dibromo-1H-pyrazole-3-carboxylic acid product->over_brominated + Excess Br₂ Higher Temp decarboxylated 4-bromopyrazole product->decarboxylated High Temp

Caption: Simplified reaction pathways for the formation of common impurities during the bromination of 1H-pyrazole-3-carboxylic acid.

References

Technical Support Center: 4-bromo-1H-pyrazole-3-carboxylic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and potential degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a relatively stable compound under standard laboratory storage conditions. It is a solid with a high melting point, indicating thermal stability. However, like many brominated heterocyclic compounds, it can be susceptible to degradation under specific conditions, including exposure to light, high temperatures, strong acids or bases, and certain reactive reagents.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of related compounds, the main potential degradation pathways for this compound are:

  • Photodegradation: Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to debromination.

  • Decarboxylation: Under thermal stress or in the presence of strong acids, bases, or metal catalysts, the carboxylic acid group can be lost as carbon dioxide.

  • Oxidative Degradation: Strong oxidizing agents can lead to the opening or modification of the pyrazole ring.

  • Hydrolysis: While generally stable, prolonged exposure to strong aqueous acidic or basic conditions could potentially lead to hydrolysis, although this is less common for the pyrazole ring itself compared to other functional groups.

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to:

  • Store the compound in a tightly sealed container.

  • Keep it in a cool, dry, and dark place to protect it from moisture and light.

  • Avoid storing it near strong oxidizing agents, acids, or bases.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the use of this compound in various experimental setups.

Guide 1: Unexpected Reaction Outcomes or Low Yields

Problem: My reaction involving this compound is giving low yields or unexpected side products.

Potential Cause Troubleshooting Suggestion
Degradation of Starting Material Confirm the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. If degradation is suspected, consider purifying the starting material.
Debromination Side Reaction This is a common side reaction, especially in cross-coupling reactions like Suzuki coupling. To minimize debromination, consider using milder bases (e.g., K₃PO₄ instead of NaOH), protecting the pyrazole nitrogen, and using bulky, electron-rich phosphine ligands for the palladium catalyst.
Decarboxylation If your reaction is run at a high temperature, decarboxylation might be occurring. Try to lower the reaction temperature if possible. If the carboxylic acid is not required for the final product, this might be an intended or unavoidable step under certain conditions.
Incompatibility with Reagents The compound may be incompatible with very strong bases or acids, leading to degradation. Review the compatibility of all reagents in your reaction mixture. For example, when using strong bases, consider if deprotonation of the pyrazole N-H could be leading to unwanted side reactions.
Amide Coupling Issues In amide bond formation, side reactions can occur with certain coupling reagents. Ensure the carboxylic acid is properly activated. The order of addition of reagents can also be critical to avoid the formation of guanidinium by-products.
Guide 2: Observing Impurities in Analytical Data

Problem: I am observing unexpected peaks in my NMR, LC-MS, or other analytical data for a sample of this compound.

Potential Impurity/Degradant Identification and Confirmation Possible Source
4-bromo-1H-pyrazole Characterized by the absence of the carboxylic acid signal in NMR and a lower mass in MS corresponding to the loss of CO₂.Decarboxylation of the starting material due to heat or improper storage.
1H-pyrazole-3-carboxylic acid Characterized by the absence of the bromine isotopic pattern in MS and a shift in the aromatic proton signal in ¹H NMR.Debromination due to light exposure or as a side product from a previous reaction.
Oxidized pyrazole species May appear as more polar compounds in chromatography. Mass spectrometry may show the addition of oxygen atoms.Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in solution.
Starting materials from synthesis Impurities from the synthesis of this compound might be present.Incomplete purification after synthesis. Review the synthetic route for potential unreacted starting materials or by-products.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose to Photolytic Photolytic Stress (e.g., UV lamp, solid/solution) Start->Photolytic Expose to Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize degradation products (LC-MS, NMR) Analysis->Characterization If degradation is observed

Forced degradation experimental workflow.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Basic: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid compound to elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and the behavior of related compounds.

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Products MainCompound This compound Debrominated 1H-pyrazole-3-carboxylic acid MainCompound->Debrominated Photodegradation (UV light) Decarboxylated 4-bromo-1H-pyrazole MainCompound->Decarboxylated Decarboxylation (Heat, Acid/Base) RingOpened Ring-Opened Products MainCompound->RingOpened Oxidative Degradation

Potential degradation pathways.

overcoming low reactivity in functionalization of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals experiencing low reactivity during the functionalization of 4-bromo-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often considered a challenging substrate?

A1: The reactivity of this compound is influenced by several factors. The carbon-bromine (C-Br) bond on the pyrazole ring is less reactive than a corresponding carbon-iodine (C-I) bond but more reactive than a carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions.[1] Additionally, the presence of two functional groups—the carboxylic acid and the N-H of the pyrazole—can complicate reactions by coordinating with the metal catalyst, potentially deactivating it or altering its catalytic activity.[2][3]

Q2: How do the carboxylic acid and pyrazole N-H groups affect cross-coupling reactions?

A2: Both the acidic proton of the carboxylic acid and the N-H proton can interfere with catalytic cycles that require a specific basicity. The nitrogen atoms in the pyrazole ring and the carboxylate group can act as ligands, binding to the metal center of the catalyst (e.g., Palladium) and inhibiting its activity.[4] This often necessitates the use of specialized, sterically hindered ligands to prevent catalyst deactivation.[3]

Q3: Is it necessary to protect the pyrazole N-H or the carboxylic acid group before starting a reaction?

A3: Protection strategies can be beneficial but are not always mandatory.

  • N-H Protection: Protecting the pyrazole nitrogen (e.g., as a trityl derivative) can prevent catalyst inhibition and improve yields in some cross-coupling reactions, particularly Buchwald-Hartwig amination.[5][6] However, modern catalyst systems with bulky phosphine ligands are often robust enough to work with unprotected N-H groups.[2][3]

  • Carboxylic Acid Protection: The carboxylic acid is often tolerated, but it can be converted to an ester (e.g., methyl ester) to prevent potential decarboxylation under harsh conditions or interference with base-sensitive catalysts.[7][8]

Q4: What are the most common side reactions observed during the functionalization of this molecule?

A4: Common side reactions include:

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 1H-pyrazole-3-carboxylic acid. This is particularly noted in Suzuki-Miyaura reactions.[4][9]

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur, especially under high temperatures or in the presence of certain copper catalysts.[10][11]

  • β-Hydride Elimination: In Buchwald-Hartwig aminations with alkylamines containing β-hydrogens, this side reaction can compete with the desired C-N bond formation, leading to low yields.[6][12]

Troubleshooting Guides

Issue 1: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura reaction with an arylboronic acid has stalled or resulted in a very low yield. What steps can I take?

A: Low yields in Suzuki-Miyaura couplings of 4-bromopyrazoles are common and can be addressed by systematically optimizing the reaction conditions.

Troubleshooting Steps:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active, modern catalyst system. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G2) paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective for challenging heterocyclic substrates.[1][9][13]

  • Base Selection: The choice of base is critical. If you are using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][2]

  • Solvent and Temperature: Ensure adequate solubility of your starting material.[10] A mixture of dioxane and water is a common solvent system.[2] If the reaction is sluggish at lower temperatures, consider increasing the temperature or using microwave irradiation, which can significantly reduce reaction times and improve yields.[5][9]

  • Debromination Side Reaction: If you observe significant formation of the debrominated product, it may indicate that the catalytic cycle is being disrupted after oxidative addition. Using bromo-derivatives is generally better than iodo-derivatives to minimize this issue.[3][4] Optimizing the catalyst/ligand combination can also suppress this side reaction.[9]

Issue 2: Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with piperidine (an alkylamine with β-hydrogens) and getting almost no product. Why is this happening and what is the solution?

A: This is a classic problem caused by a competing side reaction called β-hydride elimination, which is common when using palladium catalysts with alkylamines that have hydrogens on the carbon atom beta to the nitrogen.[6][12]

Troubleshooting Steps:

  • Switch the Metal Catalyst: The most effective solution is to switch from a palladium-based catalyst to a copper(I)-catalyzed system. Copper(I) iodide (CuI) is often effective for coupling alkylamines that possess β-hydrogens with 4-halopyrazoles.[5][6]

  • For Aryl Amines or Amines without β-Hydrogens: If you are using an amine that lacks β-hydrogens (e.g., aniline, morpholine), a palladium catalyst is appropriate. However, high reactivity often requires a specific catalyst system. A combination of a palladium source like Pd(dba)₂ with a bulky, electron-rich ligand such as tBuDavePhos and a strong base like potassium t-butoxide (tBuOK) is a recommended starting point.[5][6]

  • Use Microwave Irradiation: Buchwald-Hartwig reactions on 4-halopyrazoles can be slow and often require high temperatures (>80 °C).[5] Utilizing a microwave reactor can accelerate the reaction, often leading to better yields in shorter times.[5]

Issue 3: Esterification or Amide Coupling

Q: My attempts at standard Fischer esterification of the carboxylic acid are inefficient. How can I improve the formation of esters or amides?

A: The carboxylic acid on the electron-deficient pyrazole ring can be somewhat unreactive. Direct acid-catalyzed esterification may require harsh conditions that the rest of the molecule may not tolerate. A better approach is to activate the carboxylic acid.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: For amide bond formation, use a peptide coupling agent. Common and effective agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-(dimethylamino)pyridine (DMAP).[14]

  • Convert to an Acid Chloride: For esterification, you can first convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the desired alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Monitor for Decarboxylation: Be mindful of the reaction temperature. While thermal decarboxylation is not always favorable without a beta-carbonyl group[10], high temperatures in the presence of certain reagents could potentially lead to the loss of the carboxyl group.[11] Use the mildest conditions possible.

Data and Reaction Conditions

Table 1: Comparative Reactivity & Conditions for Cross-Coupling of 4-Halopyrazoles

Reaction Type Halogen Recommended Catalyst System Recommended Base Typical Yield Range Key Considerations
Suzuki-Miyaura Bromo XPhos Pd G2[13] K₃PO₄[1][2] 80-93%[1] Good balance of reactivity and stability. Less prone to dehalogenation than iodo-pyrazoles.[1][4]
Buchwald-Hartwig (Aryl Amines) Bromo Pd(dba)₂ / tBuDavePhos[5][6] tBuOK[5] 60-90%[1] Most effective substrate for Pd-catalyzed amination with amines lacking β-hydrogens.[1][6]

| Buchwald-Hartwig (Alkylamines with β-H) | Iodo | CuI[1][5] | K₂CO₃ or other inorganic base | Good[1] | Palladium catalysts often fail due to β-hydride elimination; copper is preferred. 4-Iodo-pyrazoles are generally more reactive in this specific Cu-catalyzed reaction.[1][5] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point based on conditions reported for similar bromopyrazole systems.[9][13]

  • To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Add the palladacycle precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (e.g., XPhos, 3-7 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Method A: Palladium-Catalyzed (for Aryl Amines or Amines without β-Hydrogens) [5][6]

  • To an oven-dried vial, add the palladium source (e.g., Pd(dba)₂, 10 mol%) and the ligand (e.g., tBuDavePhos, 20 mol%).

  • Add this compound (1.0 equiv) and potassium t-butoxide (tBuOK, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed solvent (e.g., xylene or toluene).

  • Add the amine (1.1-2.0 equiv) via syringe.

  • Seal the vial and heat to 100-160 °C (conventional heating or microwave) for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Method B: Copper-Catalyzed (for Alkylamines with β-Hydrogens) [5]

  • To a reaction vial, add Copper(I) Iodide (CuI, 10-20 mol%), this compound (1.0 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a ligand if necessary (e.g., L-proline).

  • Evacuate and backfill with an inert gas.

  • Add a high-boiling point polar solvent like DMSO or DMF.

  • Add the alkylamine (2.0-3.0 equiv).

  • Seal the vial and heat to 100-140 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase, dry, concentrate, and purify by chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield / No Reaction in Functionalization of this compound reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald amide Amide/Ester Formation reaction_type->amide suzuki_check Troubleshoot Suzuki suzuki->suzuki_check buchwald_check Troubleshoot Buchwald buchwald->buchwald_check amide_check Troubleshoot Amide/Ester amide->amide_check suzuki_sol1 Use Active Catalyst: XPhos Pd G2 suzuki_check->suzuki_sol1 Catalyst Inactive? suzuki_sol2 Use Stronger Base: K₃PO₄ or Cs₂CO₃ suzuki_check->suzuki_sol2 Base too Weak? suzuki_sol3 Increase Temperature: Use Microwave suzuki_check->suzuki_sol3 Reaction Sluggish? suzuki_sol4 Check for Debromination suzuki_check->suzuki_sol4 Side Reactions? buchwald_amine Amine has β-Hydrogens? buchwald_check->buchwald_amine buchwald_sol1 YES: Switch to CuI Catalyst buchwald_amine->buchwald_sol1 Yes buchwald_sol2 NO: Use Pd(dba)₂ with Bulky Ligand (tBuDavePhos) buchwald_amine->buchwald_sol2 No amide_sol1 Activate Carboxylic Acid: Use Coupling Agent (DCC, EDC) or convert to Acid Chloride amide_check->amide_sol1 Acid Unreactive?

Caption: General troubleshooting workflow for functionalization reactions.

BuchwaldCatalystSelection start Start: Buchwald-Hartwig Amination amine_type What is the nature of the amine? start->amine_type no_beta_h Aryl Amine OR Alkylamine without β-Hydrogens (e.g., morpholine) amine_type->no_beta_h No β-H has_beta_h Alkylamine with β-Hydrogens (e.g., piperidine, primary alkylamines) amine_type->has_beta_h Has β-H pd_system Recommendation: Palladium-Catalyzed System • Catalyst: Pd(dba)₂ • Ligand: tBuDavePhos / XPhos • Base: tBuOK no_beta_h->pd_system cu_system Recommendation: Copper-Catalyzed System • Catalyst: CuI • Base: K₂CO₃ • Solvent: DMSO / DMF has_beta_h->cu_system warning Warning: High risk of β-hydride elimination with Palladium catalysts! has_beta_h->warning SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition tm Transmetalation pd2_couple Ar-Pd(II)L₂(R') pd2_complex->pd2_couple Transmetalation debromination Debromination (Side Reaction) pd2_complex->debromination re Reductive Elimination product Ar-R' (Desired Product) pd2_couple->product Reductive Elimination re_edge arbr Ar-Br (Your Pyrazole) arbr->pd2_complex boronic R'-B(OH)₂ borate [R'-B(OH)₃]⁻ boronic->borate + Base base borate->pd2_complex re_edge->pd0

References

Technical Support Center: Analytical Methods for Monitoring Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring pyrazole synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical techniques used to monitor these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of pyrazole synthesis?

A1: The most common methods for monitoring pyrazole synthesis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy.[1][2] The choice of method depends on the physical properties of the reactants and products (e.g., volatility, solubility), the complexity of the reaction mixture, and the information required (e.g., quantitative conversion, intermediate identification).

Q2: How can I use HPLC to monitor my reaction?

A2: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a powerful technique for quantifying the consumption of starting materials and the formation of the pyrazole product. By taking aliquots from the reaction mixture at different time points, you can create a kinetic profile of the reaction. A UV detector is commonly used, as pyrazole rings are typically UV-active.

Q3: My HPLC chromatogram shows poor separation between my starting material and product peaks. What can I do?

A3: Poor resolution in HPLC can be addressed by optimizing the mobile phase composition, changing the column, or adjusting the temperature.[3]

  • Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. For ionizable compounds, modifying the pH of the aqueous phase can significantly impact retention and selectivity.[3]

  • Column: Ensure you are using a column with appropriate chemistry (e.g., C18) and dimensions. A longer column or one with a smaller particle size can improve resolution.

  • Gradient Elution: If isocratic elution is insufficient, developing a gradient method where the solvent composition changes over time can help separate complex mixtures.[4]

Q4: I am synthesizing a pyrazole with a regioisomer. How can I separate and quantify them using GC-MS?

A4: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical starting materials.[5][6] GC-MS is well-suited for separating and identifying volatile isomers.[5]

  • Separation: Optimization of the GC temperature program is crucial for separating isomers with similar boiling points. A slow temperature ramp can enhance resolution.[5]

  • Identification: While isomers may have similar retention times, their mass spectra (fragmentation patterns) can be distinct, allowing for their identification.[7]

  • Quantification: Once separated, the isomers can be quantified by integrating the area of their respective peaks.[5]

Q5: Can I detect reaction intermediates using these techniques?

A5: Yes, detecting transient intermediates is possible, though it can be challenging.

  • Mass Spectrometry (MS): ESI-MS is particularly powerful for identifying charged intermediates or protonated/deprotonated forms of neutral species directly from the reaction mixture.[8][9][10] It can provide valuable insights into the reaction mechanism.

  • In-situ NMR and IR: These techniques allow for real-time monitoring of the reaction without sample workup.[11][12] They can detect the appearance and disappearance of signals corresponding to intermediates, providing kinetic data.[11][13] For example, in the Knorr pyrazole synthesis, hydroxylpyrazolidine intermediates have been observed.[9]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Fluctuating Retention Times Pump malfunction (air bubbles, worn seals), leaks, or inconsistent mobile phase preparation.[4]1. Degas the mobile phase using sonication or an inline degasser.[3] 2. Purge the pump to remove air bubbles. 3. Check for leaks at all fittings. 4. If preparing mobile phase online, try manual preparation to rule out mixing device issues.[14]
Broad or Tailing Peaks Column degradation, sample overload, or incompatibility between injection solvent and mobile phase.[3]1. Use a guard column to protect the analytical column.[14] 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase whenever possible.[4]
High Backpressure Blockage in the system (e.g., column frit, tubing), or precipitation of buffer in the mobile phase.[4]1. Filter all solvents and samples before use. 2. Systematically disconnect components (starting from the detector) to locate the blockage. 3. If using buffers, ensure they are soluble in the highest organic concentration of your gradient.
Baseline Noise or Drift Contaminated mobile phase, detector lamp failing, or air bubbles in the detector cell.[3][4]1. Use high-purity HPLC-grade solvents.[4] 2. Purge the system to remove bubbles. 3. Check the detector lamp's usage hours and replace if necessary.
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Isomer Separation Suboptimal GC temperature program.1. Decrease the initial oven temperature. 2. Use a slower temperature ramp rate (e.g., 5 °C/min instead of 20 °C/min).[5] 3. Increase the column length or use a column with a different stationary phase.
No Peak Detected Analyte is not volatile or is thermally labile; incorrect injection parameters.1. Confirm the volatility of your pyrazole derivative. If not volatile, HPLC is a better choice. 2. Check the injector temperature; it may be too low for volatilization or too high, causing degradation.
Peak Tailing Active sites in the injector liner or column; sample concentration is too high.1. Use a deactivated liner. 2. Dilute the sample. 3. Trim the first few centimeters of the GC column.
Inconsistent Fragmentation Fluctuations in the ion source temperature or electron energy.1. Allow the MS to stabilize fully before analysis. 2. Perform a system tune to ensure optimal performance.

Experimental Protocols & Data

Protocol 1: GC-MS Analysis of Pyrazole Isomers in an Industrial Mixture

This protocol is adapted for the separation and quantification of pyrazole isomers.[5]

1. Sample Preparation:

  • Accurately weigh ~10 mg of the pyrazole mixture into a 10 mL volumetric flask.
  • Dissolve the sample in a minimal amount of methanol, then dilute to the mark with dichloromethane.
  • Add a known concentration of an internal standard (e.g., a stable, non-reactive compound with a different retention time).

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Column DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min Ramp 1: 5 °C/min to 150 °C Ramp 2: 20 °C/min to 250 °C, hold for 5 min[5]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 m/z

3. Data Analysis:

  • Identify isomers based on retention times and unique mass fragmentation patterns.[7]
  • Quantify each isomer by comparing its peak area to that of the internal standard.

Protocol 2: RP-HPLC Quantification of a Pyrazole Derivative

This protocol provides a general method for quantifying a pyrazole derivative, based on a stability-indicating method for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

1. Reagents and Solutions:

  • Mobile Phase: Prepare a 75:25 (v/v) mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. Filter and degas the solution.
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol.
  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% TFA in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 237 nm (adjust based on your compound's UV max)
Column Temperature 40 °C

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).
  • Prepare the reaction sample by diluting an aliquot to a concentration within the calibration range.
  • Inject the sample and determine its concentration using the calibration curve.

4. Typical Method Validation Data:

Validation ParameterTypical Result
Linearity Range 2.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.43 µg/mL
Limit of Quantification (LOQ) 7.38 µg/mL
Accuracy (% Recovery) 98% - 102%

Visualized Workflows

G cluster_0 Analytical Workflow for Reaction Monitoring Sample 1. Sample Aliquot from Reaction Prepare 2. Sample Preparation (Dilution, Quenching) Sample->Prepare Inject 3. Inject into Analytical Instrument Prepare->Inject Analyze 4. Data Acquisition (e.g., Chromatogram, Spectrum) Inject->Analyze Process 5. Data Processing (Integration, Identification) Analyze->Process Report 6. Quantify & Report (% Conversion, Yield) Process->Report

General workflow for monitoring a pyrazole synthesis reaction.

G cluster_1 Troubleshooting HPLC Peak Tailing Start Symptom: Peak Tailing Observed CheckSolvent Is sample dissolved in mobile phase? Start->CheckSolvent CheckLoad Is sample overloaded? CheckSolvent->CheckLoad Yes ChangeSolvent Action: Dissolve sample in mobile phase or weaker solvent CheckSolvent->ChangeSolvent No CheckColumn Is column old or contaminated? CheckLoad->CheckColumn No ReduceLoad Action: Dilute sample or reduce injection volume CheckLoad->ReduceLoad Yes ReplaceColumn Action: Wash, backflush, or replace column/guard column CheckColumn->ReplaceColumn Yes Resolved Problem Resolved CheckColumn->Resolved No ChangeSolvent->Resolved ReduceLoad->Resolved ReplaceColumn->Resolved

A logical workflow for troubleshooting HPLC peak tailing.

G cluster_2 In-situ NMR/IR Reaction Monitoring Workflow Setup Reaction Setup Flask with reactants + solvent In-situ Probe (NMR/IR) Acquire Data Acquisition Spectra collected at set time intervals (t0, t1, t2...tn) Setup->Acquire Analyze Data Analysis Identify characteristic peaks for reactant, intermediate, and product Acquire->Analyze Plot Kinetic Plotting Plot concentration/peak area vs. time Analyze->Plot Model Determine Kinetics Calculate reaction rate, endpoint, and intermediate lifetime Plot->Model

Workflow for real-time pyrazole synthesis monitoring.

References

scale-up challenges for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid, with a focus on addressing scale-up challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthesis routes.

Route 1: Oxidation of 4-Bromo-3-methylpyrazole

Issue 1: Low Yield or Incomplete Reaction

  • Question: My yield of this compound is significantly lower than the reported 64.2%, or the reaction seems to be stalling. What are the potential causes and solutions?

  • Answer:

    • Insufficient Oxidant: The molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is critical. A ratio of 3:1 is reported to be optimal. Ensure you are using a sufficient excess of potassium permanganate.

    • Suboptimal Temperature: The reaction temperature significantly impacts the yield. The optimal temperature is reported to be around 90°C. Temperatures exceeding this may lead to side reactions and a decrease in yield.

    • Inadequate Reaction Time: The oxidation reaction can be slow. A reaction time of at least 8 hours is recommended. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.

    • Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and poor reactant contact. Ensure your reactor's mixing is efficient to maintain a homogeneous suspension.

Issue 2: Difficult Filtration of Manganese Dioxide (MnO₂) Byproduct

  • Question: The filtration of the manganese dioxide sludge is extremely slow and difficult, especially at a larger scale. How can I improve this?

  • Answer:

    • Filter Aid: Using a filter aid like Celite® can significantly improve filtration speed by creating a more porous filter cake.

    • Slurry Quenching and Digestion: After the reaction, consider adding a quenching agent like sodium bisulfite to neutralize excess permanganate. Subsequently, digesting the slurry (stirring at a slightly elevated temperature for a period) can sometimes improve the particle size of the MnO₂, making it easier to filter.

    • Alternative Work-up: For large-scale operations, consider centrifugation followed by decantation of the supernatant before filtration to reduce the volume of liquid passing through the filter.

Issue 3: Product Purity Issues

  • Question: My final product is contaminated with unreacted starting material or other impurities. What are the likely sources and purification strategies?

  • Answer:

    • Incomplete Reaction: As mentioned in Issue 1, ensure the reaction has gone to completion.

    • Side Reactions: Over-oxidation or other side reactions can occur, especially if the temperature is not well-controlled.

    • Purification:

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the final product.

      • pH Adjustment: The product is precipitated by adjusting the pH to around 3 with a strong acid like HCl. Careful control of the final pH is crucial for selective precipitation.

Route 2: Bromination of 1H-Pyrazole-3-carboxylic Acid

Issue 1: Poor Regioselectivity (Formation of Isomers)

  • Question: I am observing the formation of other brominated isomers besides the desired 4-bromo product. How can I improve the regioselectivity?

  • Answer:

    • Reaction Conditions: The choice of brominating agent and solvent can influence regioselectivity. Direct bromination with liquid bromine in a suitable solvent like acetic acid is a common method.

    • Temperature Control: Bromination reactions are often exothermic. Maintaining a consistent and controlled temperature is crucial to minimize the formation of undesired isomers.

Issue 2: Handling and Safety Concerns with Liquid Bromine at Scale

  • Question: We are scaling up the process and have concerns about the safe handling of large quantities of liquid bromine. Are there safer alternatives?

  • Answer:

    • Alternative Brominating Agents: Consider using N-bromosuccinimide (NBS) as a solid, easier-to-handle brominating agent. However, the reaction conditions will need to be re-optimized.

    • In-situ Generation of Bromine: For larger-scale operations, in-situ generation of bromine from bromide salts (e.g., NaBr) and an oxidizing agent can be a safer alternative to handling bulk liquid bromine.

    • Engineering Controls: When using liquid bromine, ensure appropriate engineering controls are in place, such as a closed-system addition setup and a robust scrubbing system for any evolved HBr gas.

Issue 3: Difficult Product Isolation and Purification

  • Question: Isolating the pure product from the reaction mixture is challenging. What are the best practices for work-up and purification?

  • Answer:

    • Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite.

    • Extraction: The product can be extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate or ether.

    • Crystallization: The crude product obtained after solvent removal can be purified by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the major safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen route:

  • Oxidation Route:

    • Exothermic Reaction: The oxidation with potassium permanganate is highly exothermic and can lead to a runaway reaction if the addition rate and temperature are not carefully controlled.[1]

    • Manganese Dioxide Waste: Handling and disposal of the large volume of manganese dioxide sludge can pose logistical and environmental challenges.

  • Bromination Route:

    • Handling Liquid Bromine: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure.[2] Handling large quantities requires specialized equipment and stringent safety protocols.

    • Hydrogen Bromide (HBr) Evolution: The reaction generates HBr gas, which is corrosive and requires a scrubbing system.

Q2: How does heat transfer become a challenge during scale-up?

A2: As the reactor size increases, the surface-area-to-volume ratio decreases. This makes it more difficult to remove the heat generated from exothermic reactions like permanganate oxidation or bromination.[3] Inefficient heat removal can lead to temperature gradients within the reactor, causing localized overheating, which can result in side reactions, decreased yield, and potential safety hazards.[1]

Q3: What is polymorphism, and why is it a concern for this molecule?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] For an active pharmaceutical ingredient (API) like this compound, different polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can impact the drug's bioavailability and shelf-life.[5] It is crucial to identify and control the crystallization process during scale-up to consistently produce the desired polymorphic form.

Q4: What are the key differences in filtration and drying between lab and production scale?

A4:

  • Filtration: At the lab scale, filtration is typically fast. However, at a production scale, factors like crystal shape, particle size distribution, and the presence of fine particles can lead to very slow filtration times, becoming a process bottleneck.[6]

  • Drying: Drying times are significantly longer at a larger scale due to the larger mass of material and less efficient heat and mass transfer within the bulk solid.[6] The choice of dryer (e.g., tray dryer vs. agitated filter dryer) and drying parameters (temperature, vacuum, agitation) must be carefully selected to ensure efficient and uniform drying without degrading the product.

Data Presentation

Table 1: Comparison of Synthesis Routes - Lab vs. Pilot Scale (Illustrative)

ParameterRoute 1: Oxidation (Lab Scale)Route 1: Oxidation (Pilot Scale)Route 2: Bromination (Lab Scale)Route 2: Bromination (Pilot Scale)
Batch Size 10 g10 kg10 g10 kg
Typical Yield 60-65%55-60%85-90%80-85%
Purity (crude) ~95%~90%~98%~95%
Reaction Time 8 hours10-12 hours18 hours20-24 hours
Filtration Time < 30 minutes4-6 hours< 1 hour2-4 hours
Drying Time 4-6 hours (oven)24-48 hours (filter dryer)6-8 hours (oven)36-60 hours (filter dryer)

Table 2: Key Process Parameters and Scale-up Considerations

ParameterLab Scale ApproachPilot/Production Scale ChallengeRecommended Action for Scale-up
Temperature Control Heating mantle/ice bathReduced surface-area-to-volume ratio, risk of hot spotsUse a jacketed reactor with precise temperature control; consider reaction calorimetry studies.
Reagent Addition Manual additionPotential for runaway reaction with rapid addition of exothermic reagentsAutomated, controlled addition via dosing pumps; monitor internal temperature closely.
Mixing Magnetic stirrerInefficient mixing leading to non-homogeneityUse an overhead mechanical stirrer with appropriate impeller design; perform mixing studies.
Work-up Separatory funnel, Buchner funnelHandling large volumes of liquids and solidsUse of larger, jacketed filter dryers, centrifuges; implement closed-system transfers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Bromo-3-methylpyrazole (Lab Scale)
  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging Reactants: Add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water to the flask.

  • Heating: Stir the mixture and heat to 90°C.

  • Addition of Oxidant: Add 23.7 g (0.15 mol) of potassium permanganate in small portions over a period of 1-2 hours to control the exotherm.

  • Reaction: Maintain the reaction mixture at 90°C with vigorous stirring for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL under reduced pressure.

    • Cool the concentrated filtrate to 0°C in an ice bath.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry to obtain this compound. (Expected yield: ~64.2%).[4]

Protocol 2: Synthesis of this compound via Bromination of 1H-Pyrazole-3-carboxylic Acid (Lab Scale)
  • Setup: In a well-ventilated fume hood, equip a suitable reaction flask with a magnetic stirrer and an addition funnel.

  • Charging Reactants: Dissolve 500 mg (4.5 mmol) of 1H-pyrazole-3-carboxylic acid in 20 mL of acetic acid in the reaction flask.

  • Addition of Bromine: Slowly add 800 mg (5.0 mmol) of liquid bromine to the solution from the addition funnel.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up:

    • Dilute the reaction mixture with 100 mL of water.

    • Extract the product with ether (3 x 30 mL).

    • Combine the organic phases and wash with 50 mL of water.

  • Isolation: Remove the solvent under reduced pressure to afford the product as a light yellow solid. (Expected yield: ~87%).[7]

Visualizations

Synthesis_Workflow_Oxidation Workflow for Oxidation Route cluster_reaction Reaction Stage cluster_workup Work-up & Isolation start Charge 4-bromo-3-methylpyrazole and Water heat Heat to 90°C start->heat add_kmno4 Add KMnO4 (3 eq.) in portions heat->add_kmno4 react React for 8h at 90°C add_kmno4->react cool Cool to RT react->cool filter_mno2 Filter MnO2 cool->filter_mno2 concentrate Concentrate Filtrate filter_mno2->concentrate precipitate Cool to 0°C & Adjust pH to 3 concentrate->precipitate filter_product Filter Product precipitate->filter_product dry Dry Product filter_product->dry

Caption: Experimental workflow for the oxidation of 4-bromo-3-methylpyrazole.

Troubleshooting_Logic_Low_Yield Troubleshooting Low Yield in Oxidation Route cluster_causes Potential Causes cluster_investigation Investigation cluster_solutions Solutions problem Low Yield of Product cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? problem->cause2 check_ratio Verify KMnO4:Substrate Ratio (should be 3:1) cause1->check_ratio check_time Check Reaction Time (should be >= 8h) cause1->check_time check_mixing Assess Agitation (especially at scale) cause1->check_mixing check_temp Verify Temperature (should be ~90°C) cause2->check_temp solution1 Increase Oxidant/Time check_ratio->solution1 check_time->solution1 solution2 Optimize Temperature check_temp->solution2 solution3 Improve Mixing check_mixing->solution3

Caption: Logical workflow for troubleshooting low product yield.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 4-bromo-1H-pyrazole-3-carboxylic acid analogs, supported by experimental data and detailed protocols.

The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological properties. Analogs of this compound have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide will delve into the quantitative biological activity data of these analogs, offering a clear comparison with alternative compounds and providing the necessary experimental context for informed drug discovery and development.

Comparative Analysis of Biological Activity

The biological activities of this compound analogs are diverse, with significant findings in the realms of anticancer and antimicrobial applications. The following tables summarize the quantitative data from various screening assays, providing a clear comparison of the potency of different analogs.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative 36B16F10 (Skin Cancer)6.75 (pIC50)--
Pyrazole Derivative 41B16F10 (Skin Cancer)6.51 (pIC50)--
Pyrazole Derivative 43B16F10 (Skin Cancer)6.73 (pIC50)--
Pyrazole Acetohydrazide 30A2780 (Ovarian Cancer)8.14--
Pyrazole Acetohydrazide 32A2780 (Ovarian Cancer)8.63--
3,5-Diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9--
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)1.31--
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.45--
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)0.97--
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72--

Table 1: Anticancer activity of selected pyrazole analogs against various cancer cell lines.[3][4]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole Derivative 3E. coli0.25Ciprofloxacin0.5
Pyrazole Derivative 4S. epidermidis0.25Ciprofloxacin4
Pyrazole Derivative 2A. niger1Clotrimazole2
Pyrazole Derivative 3M. audouinii0.5Clotrimazole0.5
Pyrazolylthiazole Carboxylic Acid 2hGram-positive bacteria6.25Ciprofloxacin6.25
Pyrazole-Thiazole Hybrid 10S. aureus1.9 - 3.9--
Imidazo-Pyridine Substituted Pyrazole 18Gram-positive & Gram-negative bacteria<1Ciprofloxacin-
Pyrazole Derivative 21cMulti-drug resistant bacteria0.25Gatifloxacin1
Pyrazole Derivative 23hMulti-drug resistant bacteria0.25Gatifloxacin1

Table 2: Antimicrobial activity of selected pyrazole analogs.[5][6][7][8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the key protocols used for the biological screening of this compound analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Visualizing the Pathways and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

anticancer_screening_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Experimental workflow for in vitro anticancer activity screening using the MTT assay.

antimicrobial_screening_workflow cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate with Compounds and Microbes prepare_inoculum->inoculate_plate prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->inoculate_plate incubate_plate Incubate (18-24h) inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic signaling_pathway_inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase_cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factors Transcription Factors kinase_cascade->transcription_factors cell_response Cell Proliferation, Survival, Angiogenesis transcription_factors->cell_response pyrazole_analog Pyrazole Analog (e.g., 4-Bromo-1H-pyrazole- 3-carboxylic acid analog) pyrazole_analog->kinase_cascade Inhibition

References

A Comparative Analysis of the Reactivity of 4-Bromo- vs. 4-Chloro-1H-pyrazole-3-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount for the efficient synthesis of complex molecules. The pyrazole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized at the 4-position via cross-coupling reactions to generate diverse compound libraries for drug discovery. This guide presents an objective comparison of the reactivity of 4-bromo-1H-pyrazole-3-carboxylic acid and its chloro-analogue in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by representative experimental data and detailed protocols.

The fundamental principle governing the reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond strength. The bond dissociation energy follows the trend C-Cl > C-Br > C-I.[1] Consequently, the ease of the rate-determining oxidative addition step to the palladium(0) catalyst generally results in a reactivity order of I > Br > Cl.[2] This guide will focus on the practical implications of the differing reactivities of 4-bromo- and 4-chloro-1H-pyrazole-3-carboxylic acid, providing a data-driven basis for synthetic strategy.

Comparative Reactivity Data

The following tables summarize the comparative performance of 4-bromo- and 4-chloro-1H-pyrazole-3-carboxylic acid in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided yield ranges are representative and can be influenced by the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenCatalyst SystemRepresentative YieldRemarks
BromoXPhos Pd G2, K₃PO₄80-93%Generally provides a good balance of reactivity and stability.[2]
ChloroPd(OAc)₂, SPhos, K₃PO₄60-95%Requires highly active catalyst systems with bulky, electron-rich ligands to achieve high yields.[2]

Table 2: Sonogashira Coupling

HalogenCatalyst SystemRepresentative YieldRemarks
BromoPdCl₂(PPh₃)₂, CuIHighGenerally high reactivity under standard Sonogashira conditions.
ChloroPd(dba)₂/ligand, CuIModerateRequires more forcing conditions (e.g., higher temperatures, specialized ligands) compared to the bromo derivative.[3][4]

Table 3: Buchwald-Hartwig Amination

HalogenCatalyst SystemRepresentative YieldRemarks
BromoPd(dba)₂/tBuDavePhos60-90%The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[2]
ChloroPd(dba)₂/tBuDavePhosModerateShows moderate reactivity, generally lower than the bromo derivative under identical conditions.[2]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

To a mixture of the 4-halo-1H-pyrazole-3-carboxylic acid (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) in a reaction vessel is added 1,4-dioxane (5 mL) and water (1 mL). The mixture is degassed by bubbling with argon for 10-15 minutes. The palladium catalyst (e.g., XPhos Pd G2 for the bromo derivative, or a combination of Pd(OAc)₂ and SPhos for the chloro derivative, 2-5 mol%) is then added, and the vessel is sealed. The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Sonogashira Coupling Protocol

In a Schlenk flask under an argon atmosphere, the 4-halo-1H-pyrazole-3-carboxylic acid (1.0 mmol), copper(I) iodide (CuI, 5-10 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) are combined. Degassed solvent (e.g., THF or DMF, 10 mL) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 mmol) are added. The terminal alkyne (1.1-1.5 mmol) is then added dropwise. The reaction mixture is stirred at room temperature or heated to 50-80°C, depending on the reactivity of the halide, and monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[6][7]

Buchwald-Hartwig Amination Protocol

An oven-dried reaction vessel is charged with the 4-halo-1H-pyrazole-3-carboxylic acid (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., tBuDavePhos, 4-10 mol%). The vessel is evacuated and backfilled with argon. Anhydrous, degassed toluene or dioxane (5 mL) is added, and the mixture is heated to 90-110°C with stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.[8][9]

Visualizations

G cluster_reactivity Factors Influencing Reactivity Bond_Strength C-X Bond Strength (Cl > Br) Reactivity Overall Reactivity Bond_Strength->Reactivity Catalyst_Activity Catalyst Activity (Ligand Choice) Catalyst_Activity->Reactivity Reaction_Conditions Reaction Conditions (Temperature, Base) Reaction_Conditions->Reactivity

Caption: Key factors determining the reactivity of halo-pyrazoles.

G Start Start: 4-Halo-1H-pyrazole- 3-carboxylic acid Reagents Add Coupling Partner, Base, and Solvent Start->Reagents Degas Degas Mixture (e.g., with Argon) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (Monitor by TLC/LC-MS) Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Conclusion

The comparative reactivity of 4-bromo- and 4-chloro-1H-pyrazole-3-carboxylic acid in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond strength. The bromo-derivative is generally more reactive, allowing for the use of a broader range of standard catalytic systems and milder reaction conditions. In contrast, the chloro-analogue is less reactive and often necessitates more advanced, highly active catalyst systems, and potentially more forcing conditions to achieve comparable yields. For drug development professionals, the choice between these two starting materials involves a trade-off between the typically lower cost and greater stability of the chloro-compound and the higher reactivity and broader applicability of the bromo-derivative. This guide provides the foundational data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

The Promising Scaffold of 4-Bromo-1H-pyrazole-3-carboxylic Acid: A Guide to Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole ring is a versatile scaffold known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 3-position of the 1H-pyrazole ring provides a unique chemical entity with opportunities for diverse functionalization, making it a valuable starting point for the development of novel therapeutic agents.[4]

Comparative Analysis of Biological Activity

While direct comparative data for a series of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives is limited, analysis of related pyrazole-3-carboxamide structures reveals key insights into their SAR. The following table summarizes the anticancer activity of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which, while differing in the substitution pattern, provide valuable information on the impact of various functional groups on the carboxamide moiety.

Compound IDR Group (Substitution on Amide Nitrogen)Aurora-A Kinase IC50 (μM)HCT116 IC50 (μM)MCF-7 IC50 (μM)
10a H2.41 ± 0.13>50>50
10b 4-F0.42 ± 0.051.02 ± 0.081.83 ± 0.11
10c 4-Cl0.35 ± 0.040.89 ± 0.071.25 ± 0.09
10d 4-Br0.28 ± 0.030.63 ± 0.050.98 ± 0.07
10e 4-NO20.16 ± 0.030.39 ± 0.060.46 ± 0.04
10f 4-CH30.51 ± 0.061.34 ± 0.102.17 ± 0.15
10g 4-OCH30.67 ± 0.071.88 ± 0.132.96 ± 0.20
Positive Control VX-6800.006 ± 0.0010.02 ± 0.0030.03 ± 0.004
Data extracted from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora-A kinase inhibitors.[5]

Key Inferences from the Data:

  • Substitution on the Amide Phenyl Ring is Crucial: The unsubstituted compound 10a showed significantly lower activity, highlighting the importance of substitution on the phenyl ring of the carboxamide moiety for anticancer activity.[5]

  • Electron-Withdrawing Groups Enhance Potency: A clear trend is observed where electron-withdrawing groups (F, Cl, Br, NO2) at the para-position of the phenyl ring lead to increased inhibitory activity against Aurora-A kinase and cancer cell lines HCT116 and MCF-7.[5] The nitro-substituted compound 10e was the most potent in this series.[5]

  • Electron-Donating Groups Reduce Activity: Conversely, electron-donating groups like methyl (CH3) and methoxy (OCH3) resulted in decreased potency.[5]

These findings suggest that for 4-bromo-1H-pyrazole-3-carboxamide derivatives, exploring various electron-withdrawing substituents on the amide portion could be a fruitful strategy for enhancing biological activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of the core structure and a general protocol for the biological evaluation of its derivatives.

Synthesis of this compound

A common method for the synthesis of the title compound involves the oxidation of 4-bromo-3-methyl-1H-pyrazole.[4]

Materials:

  • 4-bromo-3-methyl-1H-pyrazole

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a solution of 4-bromo-3-methyl-1H-pyrazole in water, potassium permanganate is added portion-wise.[4]

  • The reaction mixture is heated and stirred for several hours.[4]

  • After cooling, the mixture is filtered to remove manganese dioxide.

  • The filtrate is concentrated and cooled, followed by acidification with concentrated HCl to precipitate the product.[4]

  • The resulting solid, this compound, is collected by filtration and dried.[4]

General Procedure for Amide Synthesis

The carboxylic acid can be converted to a variety of amides via standard coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or a coupling agent like HATU

  • Desired amine

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., triethylamine, DIPEA)

Procedure (via acid chloride):

  • This compound is refluxed with thionyl chloride to form the corresponding acid chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in an anhydrous solvent.

  • The desired amine and a base are added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is worked up by washing with water and brine, drying the organic layer, and concentrating it to yield the crude amide, which can be purified by crystallization or chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Visualizing Pathways and Workflows

To better understand the synthesis and potential mechanism of action, the following diagrams are provided.

G General Synthesis Workflow cluster_start Starting Material cluster_core Core Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 4-bromo-3-methyl-1H-pyrazole 4-bromo-3-methyl-1H-pyrazole Oxidation Oxidation 4-bromo-3-methyl-1H-pyrazole->Oxidation KMnO4 This compound This compound Oxidation->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine, Coupling Agent Esterification Esterification This compound->Esterification Alcohol, Acid Catalyst Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Ester Derivatives Ester Derivatives Esterification->Ester Derivatives In vitro assays (e.g., MTT) In vitro assays (e.g., MTT) Amide Derivatives->In vitro assays (e.g., MTT) Ester Derivatives->In vitro assays (e.g., MTT) SAR Analysis SAR Analysis In vitro assays (e.g., MTT)->SAR Analysis G Hypothetical Kinase Inhibition Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Activates Downstream Kinase Downstream Kinase Kinase Cascade (e.g., MAPK pathway)->Downstream Kinase Phosphorylates Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Downstream Kinase Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Apoptosis Apoptosis Gene Expression->Apoptosis Inhibits

References

Comparative Evaluation of Compounds Derived from 4-bromo-1H-pyrazole-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vitro and in vivo performance of compounds synthesized from the versatile starting material, 4-bromo-1H-pyrazole-3-carboxylic acid. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate informed decisions in the pursuit of novel therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The strategic functionalization of the pyrazole ring, often starting from versatile precursors like this compound, allows for the generation of diverse chemical libraries with tailored pharmacological profiles. This guide focuses on the evaluation of such derivatives, offering a comparative analysis of their biological performance.

In Vitro and In Vivo Performance: A Tabular Comparison

The following tables summarize the quantitative data from various studies on pyrazole derivatives, offering a comparative look at their efficacy in different biological assays. While specific compounds directly synthesized from this compound are not explicitly detailed in the reviewed literature, the data presented for the broader class of pyrazole derivatives provide valuable benchmarks for anticipated performance.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound ClassCell LineAssayActivity (IC50/GI50)Reference CompoundReference Activity
Pyrazole-Chalcone DerivativesVarious (14 cancer cell lines)Cytotoxicity AssayVaries by compound and cell line--
Diphenyl Pyrazole-Chalcone HybridsHepG2, HCT-116, MCF-7MTT AssayGood to excellent inhibitionDoxorubicinIC50 = 24.7 ± 3.2 μM (HepG2)
Pyrazole-containing Amide DerivativesHuh-7, HCT-116, MCF-7Sulforhodamine B AssayCompound 35: IC50 = 1.1 µM (HCT-116), 1.6 µM (Huh-7), 3.3 µM (MCF-7)--
1H-pyrazole-3-carboxamide DerivativesVarious cancer cell linesAntiproliferative AssayVaries by compound--

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassAnimal ModelAssay% Edema InhibitionReference CompoundReference % Inhibition
Pyrazolylthiazole Carboxylic AcidsCarrageenan-induced rat paw edemaPaw Edema Assay89.59% - 93.06%Indomethacin91.32%
1,3,4-Trisubstituted Pyrazole DerivativesCarrageenan-induced rat paw edemaPaw Edema Assay≥84.2%Diclofenac86.72%

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

Compound ClassMicroorganismAssayActivity (MIC)Reference CompoundReference Activity (MIC)
Pyrazolylthiazole Carboxylic AcidsGram-positive bacteriaMIC Assay6.25 µg/mLCiprofloxacin6.25 µg/mL

Key Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[4]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[5][6]

Visualizing Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX1_COX2 Inhibition

Caption: General signaling pathway of inflammation and the inhibitory action of pyrazole derivatives on COX enzymes.

mtt_assay_workflow cluster_steps MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Synthesized Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: A simplified workflow of the in vitro MTT assay for evaluating the anticancer activity of synthesized compounds.

References

comparative analysis of different synthetic routes to 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this privileged heterocycle is key to modulating its biological activity, and the introduction of a bromine atom at the 4-position opens up a gateway for further synthetic transformations, such as cross-coupling reactions. This guide provides a comparative analysis of the most common synthetic routes to 4-bromopyrazoles, offering a side-by-side look at their methodologies, performance, and experimental considerations.

At a Glance: Comparison of Synthetic Routes to 4-Bromopyrazoles

Synthetic Route Starting Materials Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1. Direct Bromination PyrazoleN-Bromosuccinimide (NBS) or Bromine (Br₂)0.5 - 24 h0°C to RT90-99%High yields, readily available reagents, straightforward procedure.Regioselectivity can be an issue with highly substituted pyrazoles. Bromine is corrosive and toxic.
2. One-Pot Synthesis from 1,3-Diketones 1,3-Diketone, HydrazineN-Bromosaccharin (NBSac), H₂SO₄/SiO₂< 15 minRoom Temperature~95%Excellent yields, very short reaction times, solvent-free, atom economical.Requires the synthesis of the 1,3-diketone precursor if not commercially available.
3. Oxidation of Pyrazolines PyrazolineBromine (Br₂)Not specified≥ 80°CGood (not specified)Can be a one-pot reaction from aldehydes, ketones, and hydrazine.Requires elevated temperatures, handling of toxic bromine. Lack of extensive quantitative data in the literature.
4. Electrochemical Bromination Pyrazole or Hydrazine/1,3-DiketoneSodium Bromide (NaBr) or other bromine source, electricity12 hRoom TemperatureGood (not specified)Avoids bulk chemical oxidants, mild conditions, can be a one-pot reaction.Requires specialized electrochemical equipment.
5. Sandmeyer Reaction 4-AminopyrazoleNaNO₂, HBr, CuBrNot specified0°C to RTModerate (in general)Useful for introducing bromine when direct bromination is not feasible.Multi-step process, requires synthesis of 4-aminopyrazole, potential for side reactions.

Detailed Experimental Protocols

Direct Bromination of Pyrazole with N-Bromosuccinimide (NBS)

This method is one of the most common and high-yielding approaches to 4-bromopyrazole. The use of N-bromosuccinimide offers a safer and more convenient alternative to liquid bromine.

Experimental Protocol:

To a solution of 1-phenylpyrazole (4.0 mmol) in acetonitrile (16 mL) in a round-bottom flask equipped with a magnetic stir bar, N-bromosuccinimide (4.4 mmol, 1.1 equiv) is added. The reaction mixture is stirred at room temperature (20°C) for 30 minutes. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes/EtOAc = 90:10) to afford the desired 4-bromo-1-phenylpyrazole.

One-Pot Synthesis from 1,3-Diketones and Hydrazine

This highly efficient and environmentally friendly method allows for the rapid construction of 4-bromopyrazoles in a single step from readily available starting materials.

Experimental Protocol:

In a mortar, 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) are ground with silica gel supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g) at room temperature. After the initial reaction to form the pyrazole is complete (monitored by TLC), N-bromosaccharin (1 mmol) is added to the mixture and ground for an additional 5-10 minutes. The solid reaction mixture is then washed with n-hexane (7-10 mL) and filtered. The filtrate is evaporated to afford the pure 4-bromopyrazole derivative.[1] Yields for this method are typically in the range of 92-96%.[1]

Synthesis from Pyrazolines via Oxidation with Bromine

This route involves the initial formation of a pyrazoline, which is then oxidized and brominated to the corresponding 4-bromopyrazole. This can often be performed as a one-pot procedure from aldehydes and ketones.

Experimental Protocol:

A 2-pyrazoline (1 mmol) is dissolved in an inert solvent such as chlorobenzene. The solution is heated to a temperature between 120°C and 140°C.[2] Bromine (1 mmol) is then added dropwise to the heated solution. The reaction mixture is maintained at this temperature for a specified period until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard procedures. This method is particularly useful for producing pyrazoles that might be difficult to access through direct condensation methods.[2][3][4]

Electrochemical Synthesis from Hydrazine and 1,3-Diketone

Electrosynthesis offers a green alternative by avoiding the use of stoichiometric chemical oxidants. This one-pot reaction proceeds under mild conditions.

Experimental Protocol:

In a non-separable electrolytic cell, benzylhydrazine (0.5 mmol), acetylacetone (0.5 mmol), 2-bromo-2-propyl diester (0.5 mmol), and nBu₄NBF₄ (0.5 mmol) are dissolved in acetonitrile (6 mL).[1] Platinum electrodes are used for both the anode and cathode. The reaction is carried out at room temperature under a constant current of 10 mA for 12 hours.[1] After the electrolysis is complete, the reaction mixture is subjected to a standard work-up procedure to isolate the 4-bromopyrazole product.

Sandmeyer Reaction of 4-Aminopyrazole

While less direct, the Sandmeyer reaction provides a classical method to introduce a bromine atom onto an aromatic ring via a diazonium salt intermediate. This can be a valuable strategy if the corresponding aminopyrazole is readily available or if direct bromination proves problematic.

Experimental Protocol:

4-Aminopyrazole (1 mmol) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.1 mmol) in water is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr, also maintained at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted, washed, and purified.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

direct_bromination pyrazole Pyrazole reaction Direct Bromination pyrazole->reaction brominating_agent NBS or Br₂ brominating_agent->reaction four_bromopyrazole 4-Bromopyrazole reaction->four_bromopyrazole

Caption: Direct Bromination of Pyrazole.

one_pot_synthesis cluster_reactants Reactants diketone 1,3-Diketone one_pot One-Pot Reaction diketone->one_pot hydrazine Hydrazine hydrazine->one_pot brominating_agent N-Bromosaccharin brominating_agent->one_pot catalyst H₂SO₄/SiO₂ catalyst->one_pot four_bromopyrazole 4-Bromopyrazole one_pot->four_bromopyrazole

Caption: One-Pot Synthesis from 1,3-Diketones.

pyrazoline_oxidation aldehyde_ketone Aldehyde/ Ketone condensation Condensation aldehyde_ketone->condensation hydrazine Hydrazine hydrazine->condensation pyrazoline Pyrazoline oxidation Oxidation/ Bromination pyrazoline->oxidation bromine Br₂ bromine->oxidation four_bromopyrazole 4-Bromopyrazole condensation->pyrazoline oxidation->four_bromopyrazole

Caption: Synthesis via Pyrazoline Oxidation.

electrochemical_bromination pyrazole Pyrazole or Hydrazine + 1,3-Diketone electrolysis Electrochemical Bromination pyrazole->electrolysis bromine_source Bromine Source (e.g., NaBr) bromine_source->electrolysis electricity Electricity electricity->electrolysis four_bromopyrazole 4-Bromopyrazole electrolysis->four_bromopyrazole

Caption: Electrochemical Bromination.

sandmeyer_reaction aminopyrazole 4-Aminopyrazole diazotization Diazotization aminopyrazole->diazotization diazotization_reagents NaNO₂ / HBr diazotization_reagents->diazotization diazonium_salt Diazonium Salt sandmeyer Sandmeyer Reaction diazonium_salt->sandmeyer cupr_bromide CuBr cupr_bromide->sandmeyer four_bromopyrazole 4-Bromopyrazole diazotization->diazonium_salt sandmeyer->four_bromopyrazole

Caption: Sandmeyer Reaction Pathway.

Conclusion

The synthesis of 4-bromopyrazoles can be achieved through several effective methods, each with its own set of advantages and disadvantages. For high-yielding, straightforward, and scalable synthesis, direct bromination with NBS stands out as a reliable choice. For rapid and environmentally friendly synthesis, the one-pot reaction from 1,3-diketones offers an excellent alternative. The oxidation of pyrazolines and electrochemical methods provide valuable options, particularly when seeking to avoid harsh reagents or when starting from different precursors. Finally, the Sandmeyer reaction , while more circuitous, remains a viable tool in the synthetic chemist's arsenal for specific applications. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

References

Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and reproducibility. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, and presents a comparative analysis of their performance.

Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on various factors, including the analytical objective (e.g., purity assessment, quantification in a complex matrix), required sensitivity, and available instrumentation. This guide focuses on three commonly employed techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the polar nature and carboxylic acid functional group of the target analyte, Reverse-Phase HPLC (RP-HPLC) is a highly suitable method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is typically required to increase volatility and thermal stability.

  • UV-Vis Spectrophotometry: A simple, cost-effective, and rapid technique for the quantification of compounds that possess a chromophore. The pyrazole ring system in the target molecule allows for direct UV absorbance measurement.

Comparative Performance Data

The following table summarizes the typical quantitative performance data for the validated analytical methods for this compound.

Validation ParameterHPLC-UVGC-MS (after derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~3 µg/mL
Specificity/Selectivity HighVery HighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification and purity evaluation of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition is 90:10 (A:B) with a gradient to 50:50 over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, particularly for impurity profiling. A derivatization step is necessary to improve the volatility of the analyte.

Derivatization Protocol (Silylation):

  • Accurately weigh about 1 mg of this compound into a vial.

  • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

Validation Parameters:

  • Specificity: Achieved by monitoring characteristic fragment ions of the derivatized analyte.

  • Linearity, Accuracy, and Precision: Determined similarly to the HPLC method, using the peak area of a selected ion.

UV-Vis Spectrophotometry

A straightforward method for the rapid quantification of the pure substance.

Instrumentation and Conditions:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum (typically around 220-230 nm for pyrazole derivatives).

Validation Parameters:

  • Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.

  • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.

  • Accuracy and Precision: Determined by analyzing samples of known concentrations.

Visualization of Workflows

The following diagrams illustrate the general workflows for analytical method validation and the specific experimental process for each technique.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters & Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_findings Document in Validation Report analyze_results->document_findings

Caption: General workflow for analytical method validation.

HPLC_Workflow prep_sample Sample/Standard Preparation (Dissolve in Mobile Phase) hplc_injection Inject into HPLC System prep_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 220 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow prep_sample Sample Preparation derivatization Derivatization (Silylation) prep_sample->derivatization gc_injection Inject into GC-MS System derivatization->gc_injection separation Gas Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Mass Spectra & Quantification) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • RP-HPLC with UV detection is a robust, reliable, and versatile method suitable for routine quality control, offering a good balance of specificity, sensitivity, and cost-effectiveness.

  • GC-MS , although requiring a derivatization step, provides superior selectivity and the lowest limits of detection, making it ideal for impurity identification and trace-level analysis.

  • UV-Vis Spectrophotometry is a simple and rapid technique best suited for the quantification of the pure substance where high specificity is not a critical requirement.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data for its intended purpose in the research, development, and manufacturing of pharmaceuticals.

Assessing the Drug-Like Properties of 4-bromo-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, derivatives of 4-bromo-1H-pyrazole-3-carboxylic acid are gaining attention for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2][3] This guide provides a comparative assessment of the drug-like properties of a representative series of 4-bromo-1H-pyrazole-3-carboxamide derivatives, alongside the established cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. The objective is to furnish researchers with the foundational data and methodologies required to evaluate the therapeutic potential of this promising class of compounds.

Physicochemical Properties and Lipinski's Rule of Five

A primary consideration in early-stage drug discovery is a compound's adherence to Lipinski's Rule of Five, which predicts oral bioavailability.[4] The rule stipulates that a drug candidate should generally have no more than one violation of the following criteria: a molecular weight (MW) under 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[4]

Below is a comparative table of calculated physicochemical properties for a series of hypothetical 4-bromo-1H-pyrazole-3-carboxamide derivatives and the competitor drug, Celecoxib.

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
This compound C4H3BrN2O2190.980.8230
Derivative A (R = -NH2) C4H4BrN3O189.990.5230
Derivative B (R = -NHCH3) C5H6BrN3O204.020.9230
Derivative C (R = -N(CH3)2) C6H8BrN3O218.051.3130
Derivative D (R = -NH-phenyl) C10H8BrN3O266.092.5230
Celecoxib C17H14F3N3O2S381.373.5150

Data for derivatives are calculated estimates for illustrative purposes. Data for the parent acid and Celecoxib are from established sources.

In Vitro ADME Properties: A Comparative Analysis

Beyond physicochemical predictions, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key parameters include aqueous solubility, membrane permeability, and metabolic stability.

CompoundAqueous Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)
Derivative A > 150< 1 (Low)> 90
Derivative B 100 - 1501 - 5 (Moderate)70 - 90
Derivative C 50 - 1005 - 10 (High)50 - 70
Derivative D < 50> 10 (Very High)30 - 50
Celecoxib < 10> 10 (Very High)~40

This data is representative and synthesized from typical results for pyrazole derivatives to illustrate structure-property relationships. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for equilibration.

  • Precipitate Removal: Filter the solutions through a filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, by comparing against a standard curve.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across the gastrointestinal tract.

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound solution (e.g., 100 µM in PBS) to the wells of the lipid-coated donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.[6]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (to initiate the metabolic reaction), and buffer (PBS, pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture (final concentration typically 1 µM).

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile. This also precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t1/2) and intrinsic clearance (Clint) can be calculated from the rate of disappearance.[2]

Mechanism of Action and Signaling Pathways

Many pyrazole-containing anti-inflammatory drugs, such as Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX-2 Signaling Pathway

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Membrane Cell Membrane Phospholipase_A2 Phospholipase A2 ProInflammatory_Stimuli->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from membrane phospholipids COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Inhibitor 4-bromo-1H-pyrazole-3-carboxylic acid derivative Pyrazole_Inhibitor->COX2_Enzyme Inhibits

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow for In Vitro ADME Assessment

ADME_Workflow Compound_Synthesis Compound Synthesis & Purification Stock_Solution 10 mM Stock in DMSO Compound_Synthesis->Stock_Solution Solubility_Assay Kinetic Solubility Assay Stock_Solution->Solubility_Assay PAMPA_Assay PAMPA Stock_Solution->PAMPA_Assay Microsomal_Assay Microsomal Stability Assay Stock_Solution->Microsomal_Assay Solubility_Result Solubility (µM) Solubility_Assay->Solubility_Result Permeability_Result Permeability (Pe) PAMPA_Assay->Permeability_Result Stability_Result Stability (t1/2, Clint) Microsomal_Assay->Stability_Result Data_Analysis Data Analysis & Comparison Solubility_Result->Data_Analysis Permeability_Result->Data_Analysis Stability_Result->Data_Analysis

Caption: Workflow for the in vitro assessment of key drug-like properties.

Logical Relationship for Lead Candidate Selection

Lead_Selection Potency High Target Potency (e.g., low IC50 for COX-2) Lead_Candidate Lead Candidate Potency->Lead_Candidate Solubility Good Aqueous Solubility Solubility->Lead_Candidate Permeability Optimal Permeability Permeability->Lead_Candidate Stability Metabolic Stability Stability->Lead_Candidate

Caption: Key properties guiding the selection of a lead drug candidate.

Conclusion

The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. The presented data and protocols offer a framework for the systematic evaluation of the drug-like properties of its derivatives. By comparing these properties to those of established drugs like Celecoxib, researchers can identify candidates with optimized ADME profiles, thereby increasing the likelihood of success in subsequent stages of drug development. The provided experimental workflows and logical diagrams serve as a guide for the rational design and selection of promising lead compounds from this chemical series.

References

Benchmarking Catalyst Performance for Pyrazole Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazoles, a class of heterocyclic compounds integral to many pharmaceuticals and agrochemicals, is a critical process in modern synthetic chemistry. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of pyrazoles, with a focus on C-H activation and N-arylation, to aid researchers in selecting the optimal catalyst for their specific needs.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following tables summarize the performance of different catalysts for the C-H arylation and N-arylation of pyrazoles, highlighting key reaction parameters and outcomes.

C-H Arylation of Pyrazoles

Transition-metal-catalyzed C-H functionalization offers a direct and atom-economical approach to modifying the pyrazole core.[1] Palladium and rhodium complexes are among the most effective catalysts for this transformation.

Table 1: Comparison of Palladium Catalysts for C5-Arylation of 1,3,5-trimethylpyrazole with 4-Bromobenzonitrile

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂KOAcDMA15024852[2]
PdCl(C₃H₅)(dppb)KOAcDMA15024885[3]
PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755[3]
PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15024655[3]

Table 2: Performance of Rhodium Catalysts for Oxidative Coupling of 3-aryl-5-methylpyrazole with Methyl Acrylate

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
[Rh(MeCN)₃Cp*][PF₆]₂Cu(OAc)₂·H₂ODCE10018Mono- and divinylation products, cyclized productsVariable[4]
N-Arylation of Pyrazoles

The N-arylation of pyrazoles is a fundamental transformation for the synthesis of numerous biologically active molecules. Copper-catalyzed systems have been extensively developed for this purpose and offer a cost-effective alternative to palladium catalysis.[5][6]

Table 3: Comparison of Copper Catalysts for N-Arylation of Pyrazole with Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | Iodobenzene | 94 |[5] | | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | Bromobenzene | 92 |[7] | | CuCl | 6-(1H-pyrazol-1-yl)nicotinic acid | K₃PO₄ | DMF | 100 | 24 | Bromobenzene | 91 | | | Cu(OTf)₂ | None | - | Toluene | 80 | 2 | - | - |[8] |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for pyrazole functionalization, enabling transformations under mild conditions.[9][10][11]

Table 4: Performance of Photoredox Catalysts for Pyrazole Functionalization

CatalystReaction TypeSubstratesSolventLight SourceYield (%)Reference
Ru(bpy)₃Cl₂C-H FunctionalizationDihydroquinoxalin-2-ones, PyrazolonesCH₂Cl₂455 nm LEDup to 86[12]
[Ir(ppy)₂dtbbpy][PF₆][4+1] AnnulationHydrazones, 2-bromo-1,3-dicarbonylsCH₃CN5W blue LEDup to 81[10]
9,10-PhenanthrenedioneC-H FunctionalizationDihydroquinoxalin-2-ones, Pyrazolones-455 nm LEDup to 89[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Palladium-Catalyzed C4-Arylation of 1,3,5-trimethylpyrazole[2]

A mixture of 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2 mmol) in DMA (3 mL) is heated at 150 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazole[5]

A mixture of pyrazole (1.2 mmol), aryl halide (1.0 mmol), CuI (0.05 mmol), N,N'-dimethylethylenediamine (0.1 mmol), and K₂CO₃ (2.0 mmol) in dioxane (2 mL) is heated at 110 °C for 24 hours in a sealed tube under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-arylpyrazole.

General Procedure for the Synthesis of Pyrene-Pyrazole Pharmacophores via Copper Catalysis[9]

Compound A (1 mmol) is stirred with Cu(OTf)₂ (10 mol %) in toluene (3 mL) at 80 °C for 2 hours under air. The progress of the reaction is monitored by TLC. After completion of the reaction, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The resultant solution is passed through a short pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows in the catalytic functionalization of pyrazoles.

Catalytic_Cycle_CH_Arylation cluster_steps Catalytic Cycle Catalyst Pd(II) Catalyst C-H Activation C-H Activation Catalyst->C-H Activation 1 Pyrazole Pyrazole Substrate Pyrazole->C-H Activation ArylHalide Aryl Halide Oxidative Addition Oxidative Addition ArylHalide->Oxidative Addition Base Base BaseH Base-H+ Base->BaseH Base-promoted Regeneration Base-promoted Regeneration Base->Base-promoted Regeneration Product Arylated Pyrazole HX HX HX->BaseH Pd0 Pd(0) Pd0->Base-promoted Regeneration C-H Activation->HX C-H Activation->Oxidative Addition Intermediate A Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Intermediate B Reductive Elimination->Product Reductive Elimination->Pd0 Base-promoted Regeneration->Catalyst Catalyst_Selection_Tree Start Desired Functionalization? CH_Func C-H Functionalization Start->CH_Func N_Aryl N-Arylation Start->N_Aryl Other_Func Other (e.g., Alkenylation) Start->Other_Func CH_Substrate Substrate Scope? CH_Func->CH_Substrate N_Aryl_Cost Cost a major factor? N_Aryl->N_Aryl_Cost Mild_Cond Mild Conditions Required? Other_Func->Mild_Cond Pd_Cat Palladium Catalysts (e.g., Pd(OAc)₂) Broad scope, high efficiency CH_Substrate->Pd_Cat Broad Rh_Cat Rhodium Catalysts (e.g., [RhCp*Cl₂]₂) Good for oxidative coupling CH_Substrate->Rh_Cat Specific (alkenes) Cu_Cat Copper Catalysts (e.g., CuI) Cost-effective, good yields N_Aryl_Cost->Cu_Cat Yes Pd_Cat2 Palladium Catalysts Milder conditions, broader scope N_Aryl_Cost->Pd_Cat2 No Photoredox Photoredox Catalysis (e.g., Ru(bpy)₃Cl₂) Visible light, room temp. Mild_Cond->Photoredox Yes Transition_Metal Traditional Transition Metal (e.g., Pd(OAc)₂) Often requires heat Mild_Cond->Transition_Metal No

References

Safety Operating Guide

Proper Disposal of 4-bromo-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-bromo-1H-pyrazole-3-carboxylic acid and any materials contaminated with it must be treated as hazardous waste. Disposal should always be conducted in accordance with local, regional, and national regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this compound.

I. Hazard Profile and Immediate Safety Precautions

This compound is a halogenated heterocyclic compound that presents several health hazards.[1][2][3] All personnel handling this substance must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to strict safety protocols.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • A fully buttoned laboratory coat.

  • Work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or fumes.[1][2][6]

II. Quantitative Safety Data Summary

The following table summarizes the key hazard statements and precautionary codes associated with this compound and its derivatives.

Hazard CategoryGHS Hazard Statement (H-Code)GHS Precautionary Statement (P-Code)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity (Dermal) H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin Corrosion/Irritation H315: Causes skin irritationP332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Acute Toxicity (Inhalation) H332: Harmful if inhaledP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Respiratory Irritation H335: May cause respiratory irritationP312: Call a POISON CENTER or doctor if you feel unwell.
Storage -P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1][2][5][7]

Data compiled from multiple Safety Data Sheets for this compound and its derivatives.[1][2][4][5][7][8]

III. Step-by-Step Disposal Protocol

Step 1: Segregation of Waste

  • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., filter paper, gloves, weighing boats), and any spill cleanup materials in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect any solutions containing this compound in a separate, designated liquid hazardous waste container.

  • Halogenated Waste Stream: As a brominated organic compound, this waste must be segregated into the halogenated organic waste stream.[11][12][13] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[12]

Step 2: Container Selection and Labeling

  • Container Choice: Use chemically compatible containers that are in good condition with secure, tightly-fitting lids to prevent leaks or spills.[9][11]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The name of the principal investigator and laboratory location.[11]

Step 3: Storage of Waste

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[9]

  • The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2][6]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[9]

  • Provide a detailed inventory of the waste, including chemical names and quantities.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [11]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS office.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Cleanup (for minor spills):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][5]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Generation of This compound waste B Is the waste solid or liquid? A->B C Collect in designated SOLID Halogenated Waste Container B->C Solid D Collect in designated LIQUID Halogenated Waste Container B->D Liquid E Securely seal and label container with 'Hazardous Waste' and full chemical details C->E D->E F Store in cool, dry, ventilated, secondary containment area E->F G Contact EHS or licensed waste disposal contractor for pickup F->G H End: Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.